Cabamiquine
Description
has antimalarial activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUHBSJOJMZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469439-69-7 | |
| Record name | M-5717 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CABAMIQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cabamiquine's activity against different Plasmodium life cycle stages
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cabamiquine (formerly known as M5717 or DDD107498) is a novel quinoline-4-carboxamide derivative antimalarial agent with a unique mechanism of action, demonstrating potent activity against multiple stages of the Plasmodium falciparum life cycle.[1][2] This potent activity, coupled with a long half-life of over 150 hours, positions this compound as a promising candidate for both treatment and chemoprevention of malaria, potentially as a single-dose monthly regimen.[1][3] This technical guide provides an in-depth overview of this compound's activity against the various life cycle stages of Plasmodium, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its antiplasmodial effect by inhibiting protein synthesis.[2][4][5] Its specific molecular target is the eukaryotic translation elongation factor 2 (eEF2), which is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1][3] By binding to P. falciparum eEF2, this compound effectively stalls this process, leading to parasite death.[3]
Mechanism of action of this compound.
Activity Against Plasmodium Life Cycle Stages
This compound demonstrates activity against the liver, blood, and transmissible stages of the Plasmodium parasite.[2][6][7]
Liver Stage (Exo-erythrocytic Stage)
This compound exhibits potent causal prophylactic activity, effectively targeting the asymptomatic liver stage of Plasmodium infection and preventing the development of blood-stage parasitemia.[3][4][8] Clinical studies have shown that this compound is more potent in the liver stage compared to the blood stage.[9]
Quantitative Data: Liver Stage Activity
| Study Type | Organism | Dosage | Efficacy | Reference |
| Controlled Human Malaria Infection (CHMI) | P. falciparum | 30 mg (single oral dose) | Median time to parasitemia prolonged to 15 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | 60 mg (single oral dose) | Median time to parasitemia prolonged to 22 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | 80 mg (single oral dose) | Median time to parasitemia prolonged to 24 days (vs. 10 days for placebo) | [3][6] |
| CHMI | P. falciparum | ≥100 mg (single oral dose) | 100% protection against parasitemia (early and late liver stages) | [3][6] |
| In vivo (mouse model) | P. berghei | 1.5 mg/kg (in combination with ganaplacide) | Curative, no liver or blood stage parasites detected | [4] |
Blood Stage (Erythrocytic Stage)
This compound is also active against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria.[3][10] It has demonstrated efficacy against both laboratory strains and clinical isolates of P. falciparum, as well as other Plasmodium species like P. ovale and P. malariae.[2][11]
Quantitative Data: Blood Stage Activity
| Assay Type | Organism/Strain | Parameter | Value | Reference |
| In vitro | P. falciparum (IBSM population) | MICb | 7.12 ng/mL (95% CI: 6.26–7.88 ng/mL) | [9] |
| In vitro | P. falciparum (SpzCh population) | MICb | 1.28 ng/mL (95% CI: 1.12–1.43 ng/mL) | [9] |
| Ex vivo | P. malariae clinical isolates | Susceptibility | Less susceptible than P. falciparum (p = 0.001) | [2][7] |
| Ex vivo | P. ovale clinical isolates | Susceptibility | No significant difference compared to P. falciparum | [2][7] |
| In vitro | P. falciparum 3D7 WT | EC50 (post-drug exposure) | 170-191 fold increase in resistant mutants | [12] |
MICb: Blood stage minimum inhibitory concentration
Transmission Stage (Gametocytes)
This compound has shown potential for transmission-blocking activity by inhibiting the formation of gametocytes, the sexual stage of the parasite that is transmitted to mosquitoes.[1][13][14] This activity is crucial for malaria elimination efforts as it can interrupt the cycle of transmission.[15]
Experimental Protocols
Controlled Human Malaria Infection (CHMI) for Liver Stage Activity
This protocol assesses the causal chemoprophylactic activity of a drug candidate.
Workflow for a CHMI study.
Methodology:
-
Participant Enrollment: Healthy, malaria-naive adult volunteers are enrolled in the study.[3]
-
Randomization: Participants are randomly assigned to receive either this compound at various single oral doses (e.g., 30 mg, 60 mg, 80 mg, 100 mg, 200 mg) or a matching placebo in a double-blind manner.[3]
-
Sporozoite Challenge: All participants receive a direct venous inoculation (DVI) of P. falciparum sporozoites.[3]
-
Drug Administration: A single oral dose of this compound or placebo is administered at a specified time point relative to the sporozoite challenge, targeting either early (e.g., 2 hours post-inoculation) or late (e.g., 96 hours post-inoculation) liver-stage parasites.[3]
-
Monitoring and Endpoint: Participants are monitored for the development of blood-stage parasitemia for up to 28 days. The primary endpoint is the number of participants who develop parasitemia, with time to parasitemia also being a key measure.[3]
In Vitro Susceptibility Assays for Blood Stage Activity
These assays determine the concentration of a drug that inhibits parasite growth.
Workflow for in vitro susceptibility testing.
Methodology:
-
Parasite Culture: P. falciparum laboratory strains or immediate ex vivo (IEV) clinical isolates are cultured in vitro.[10][16]
-
Drug Preparation and Addition: this compound is dissolved (e.g., in DMSO) and serially diluted. These dilutions are added to the parasite cultures in 96-well plates.[16]
-
Incubation: The plates are incubated under standard parasite culture conditions for a specified duration, typically 72 hours.[11]
-
Growth Assessment: Parasite viability and growth are assessed using various methods, such as SYBR Green-based fluorescence assays or MitoTracker staining.[10][17]
-
Data Analysis: The drug concentration that inhibits 50% of parasite growth (EC50 or IC50) is determined by fitting the dose-response data to a suitable model.[11]
Conclusion
This compound is a potent, multi-stage antimalarial with a novel mechanism of action. Its strong causal prophylactic activity against liver-stage parasites and its efficacy against blood-stage parasites, including those of different Plasmodium species, make it a highly promising candidate for both the prevention and treatment of malaria. Further development and clinical trials, particularly in combination therapies to mitigate the risk of resistance, are warranted to fully realize its potential in the global effort to control and eliminate malaria.[2][7][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Causal chemoprophylactic activity of this compound against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Propensity of selecting mutant parasites for the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmission-blocking drugs for malaria elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Structural Blueprint of a Novel Antimalarial: An In-depth Guide to the Structure-Activity Relationship of Cabamiquine Derivatives
For Immediate Release
[City, State] – In the ongoing battle against malaria, a disease that continues to exact a heavy toll on global health, the scientific community is in a perpetual search for novel therapeutic agents that can overcome existing drug resistance. Cabamiquine, a promising antimalarial candidate, has emerged as a beacon of hope. This technical guide delves into the core of its potential, offering researchers, scientists, and drug development professionals a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. By understanding how molecular modifications influence biological activity, we can pave the way for the rational design of more potent and effective antimalarial drugs.
This compound and its analogs belong to the 4-quinolone-3-carboxylic acid class of compounds. While specific SAR studies on a wide range of this compound derivatives are emerging, a wealth of knowledge can be gleaned from structurally related quinolones, particularly the endochin-like quinolones (ELQs), which share a similar scaffold and mechanism of action. This guide synthesizes available data to present a coherent picture of the key structural features governing the antimalarial potency of this chemical class.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from studies on 4-oxo-3-carboxyl quinolones and related analogs, providing insights into the impact of various substituents on their antiplasmodial activity.
Table 1: Influence of Substituents at the 3-Position of the Quinolone Core
| Compound | R3 Group | EC50 (μM) vs. K1 Strain | EC50 (μM) vs. 3D7 Strain |
| 7 | -COOEt | ~0.25 | ~0.25 |
| 22a | -COOH | > 10 | > 10 |
| 23a | -CONH2 | > 10 | > 10 |
| 20 | -COCH3 | ~2.25 | ~2.25 |
Data extracted from a study on 4-oxo-3-carboxyl quinolones. The K1 strain is chloroquine-resistant, and the 3D7 strain is chloroquine-sensitive.[1]
Table 2: Effect of Modifications at the 4-Position and N-Alkylation
| Compound | Modification | EC50 (μM) vs. K1 Strain | EC50 (μM) vs. 3D7 Strain |
| 7 | 4-keto | ~0.25 | ~0.25 |
| 24a | 4-methoxy | ~0.5 - 0.75 | ~0.5 - 0.75 |
| N-ethylated 7 | N-ethyl | > 10 | > 10 |
This table illustrates that the 4-keto group is important for activity, and N-alkylation is detrimental.[1]
Table 3: Activity of Endochin-Like Quinolones (ELQs) with Trifluoroalkyl Moieties
| Compound | Description | IC50 (nM) vs. D6 Strain | IC50 (nM) vs. Dd2 Strain |
| 4 | Unsubstituted at 3-position | ~2100 | ~2100 |
| 7 | 3-(6,6,6-trifluorohexyl) | ~30 | ~30 |
This data highlights the significant enhancement in potency with the introduction of a trifluoroalkyl group at the 3-position. The D6 clone is chloroquine-sensitive, while the Dd2 clone is multidrug-resistant.[2]
Mechanism of Action: Targeting the Parasite's Powerhouse
This compound and related quinolones primarily exert their antimalarial effect by inhibiting the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III).[2][3] This disruption of cellular respiration is catastrophic for the parasite, leading to its death. The proposed mechanism underscores the importance of developing compounds that can selectively inhibit the parasite's cytochrome bc1 complex over the host's.
Figure 1: Proposed mechanism of action for this compound derivatives.
Key Structure-Activity Relationship Insights
Based on the available data for 4-quinolone-3-carboxylic acid derivatives, several key SAR trends can be identified:
-
The 3-Carboxyl Group: The nature of the substituent at the 3-position is critical. An ester group (e.g., -COOEt) confers potent activity, while a free carboxylic acid (-COOH) or an amide (-CONH2) leads to a significant loss of potency.[1] This suggests that the ester may act as a prodrug or that its steric and electronic properties are optimal for binding to the target.
-
The 4-Keto Group: The ketone at the 4-position appears to be crucial for antimalarial activity. Its replacement with a methoxy group results in a noticeable decrease in potency.[1]
-
N1-Position: Alkylation at the N1-position of the quinolone ring is detrimental to activity, with an N-ethyl derivative showing no activity.[1] This indicates that an unsubstituted N-H may be important for hydrogen bonding or to avoid steric hindrance in the binding pocket.
-
Substituents on the Benzenoid Ring: While not extensively detailed for this compound itself, studies on other quinolones suggest that substituents on the fused benzene ring can significantly influence activity and pharmacokinetic properties.
-
The 3-Position Side Chain: The introduction of an extended trifluoroalkyl side chain at the 3-position dramatically enhances antiplasmodial activity, as seen in the "endochin-like quinolones" (ELQs).[2] This highlights the potential for significant potency gains by exploring modifications at this position in this compound analogs.
Experimental Protocols
To facilitate further research and validation, this section outlines the general methodologies employed in the synthesis and biological evaluation of 4-quinolone derivatives, as described in the cited literature.
General Synthesis of 4-Quinolone-3-Carboxylic Acid Esters
The synthesis of the 4-quinolone scaffold often employs the Gould-Jacobs reaction. The general workflow is as follows:
Figure 2: General synthetic workflow for 4-quinolone-3-carboxylic acid esters.
Detailed Steps:
-
Condensation: A substituted aniline is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate) to form an intermediate. This reaction is typically carried out by heating the reactants.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures, often in a high-boiling solvent like Dowtherm A, to induce cyclization and form the 4-hydroxy-3-carbethoxyquinoline core.
-
Further Modifications: The resulting quinolone scaffold can then be further modified at various positions to generate a library of derivatives.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the synthesized compounds against Plasmodium falciparum is a critical step in the evaluation process. A common method is the SYBR Green I-based fluorescence assay.
Protocol Outline:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Plate Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and then added to 96-well plates containing the serially diluted compounds.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50 or EC50) values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Future Directions and Conclusion
The structure-activity relationship of this compound derivatives presents a fertile ground for the discovery of next-generation antimalarials. The insights gathered from related 4-quinolone-3-carboxylic acids provide a strong foundation for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Future research should focus on:
-
Systematic modification of the this compound scaffold to build a comprehensive SAR library.
-
Exploration of diverse substituents at the 3-position to optimize target engagement.
-
In-depth investigation of the role of substituents on the benzenoid ring to fine-tune activity and ADME properties.
-
Co-crystallization studies of active analogs with the parasite cytochrome bc1 complex to elucidate the precise binding mode and guide further design efforts.
By leveraging the principles of medicinal chemistry and a deep understanding of the SAR, the scientific community can unlock the full potential of the this compound scaffold and contribute to the development of new and effective treatments for malaria.
References
The Pharmacological Profile of Cabamiquine: An In-depth Technical Guide for Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabamiquine (formerly known as M5717 or DDD107498) is a novel, first-in-class antimalarial candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] This compound exhibits potent activity against multiple stages of the malaria parasite's life cycle, including the liver and blood stages, positioning it as a promising tool for both treatment and chemoprevention.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies for the principal assays used to characterize its antimalarial activity, quantitative data presented in structured tables, and visualizations of its mechanism of action and experimental workflows.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[7] this compound, a quinoline derivative, has emerged as a promising candidate, demonstrating potent, multistage activity.[8][9] Its primary target is the parasite's protein synthesis machinery, specifically PfEF2, an enzyme essential for the translocation of the ribosome along mRNA during protein synthesis.[1][6] This distinct mechanism of action suggests a low probability of cross-resistance with existing antimalarial drugs.[10][11]
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting protein synthesis in the Plasmodium parasite.[7][8][9][10][11] It specifically targets the eukaryotic elongation factor 2 (eEF2), a crucial protein involved in the elongation phase of translation.[1][6][12] By binding to PfEF2, this compound stalls the translocation of the ribosome, leading to a cessation of protein production and subsequent parasite death.[1]
In Vitro and Ex Vivo Efficacy
This compound has demonstrated potent activity against various strains of P. falciparum in vitro, including those resistant to currently available antimalarials. Its efficacy has also been confirmed in ex vivo studies using clinical isolates.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Plasmodium Species/Strain | Value | Reference |
| EC50 | P. berghei (in vitro, 3D hepatic model) | 3.58 nM | [8] |
| MICb | P. falciparum (Induced Blood Stage Malaria - IBSM) | 7.12 ng/mL (95% CI: 6.26-7.88 ng/mL) | [3][4][5] |
| MICb | P. falciparum (Sporozoite Challenge - SpzCh) | 1.28 ng/mL (95% CI: 1.12-1.43 ng/mL) | [3][4][5] |
| MICl | P. falciparum (Sporozoite Challenge - SpzCh) | 0.61 ng/mL (95% CI: 0.24-0.96 ng/mL) | [3][4][5] |
EC50: Half-maximal effective concentration; MICb: Minimum inhibitory concentration for blood stage; MICl: Minimum inhibitory concentration for liver stage.
In Vivo Efficacy
In vivo studies in murine models and human clinical trials have confirmed the potent antimalarial activity of this compound.
Table 2: In Vivo Efficacy of this compound
| Model | Plasmodium Species | Dose | Outcome | Reference |
| Mouse Model | P. berghei (liver stage) | 1.5 mg/kg (single dose, combination with ganaplacide) | Curative, no liver or blood stage parasites detected | [8] |
| Mouse Model | P. berghei (liver stage) | 0.6 mg/kg (single dose, combination with ganaplacide) | Completely eliminated liver stage parasites and subsequent parasitemia | [8] |
| Human Challenge | P. falciparum | 100 mg or higher (single dose) | 100% protection with causal chemoprophylactic activity | [2][8][13] |
| Human Challenge | P. falciparum | 800 mg (single dose) | Cleared parasitemia with no recrudescence | [8] |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including a long half-life, which supports its potential for single-dose treatment and prophylactic regimens.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Half-life (t1/2) | 146 - 193 hours | At doses ≥200 mg | [5][6] |
| Absorption | Complex, with a transit absorption model and first-order absorption | Human studies | [3][4][5] |
| Distribution | Three-compartmental model | Human studies | [3][4][5] |
| Elimination | Linear | Human studies | [3][4][5] |
| Recirculation | Evidence of enterohepatic recirculation | Human studies | [3][4][5] |
Resistance Profile
Studies have been conducted to investigate the potential for resistance development to this compound. While resistance-associated mutations have been identified in vitro and in a humanized mouse model, the frequency of pre-existing resistant mutants is a key consideration.[14] Combination therapy is being explored as a strategy to mitigate the risk of resistance.[15][16] Notably, this compound has shown no cross-resistance with existing antimalarial drugs.[10][11]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
-
Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound in an appropriate solvent (e.g., DMSO), with final concentrations typically ranging over several orders of magnitude. Control wells containing solvent only (negative control) and a known antimalarial (positive control) are included.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard techniques. The parasite culture is synchronized to the ring stage.
-
Assay Initiation: The synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well of the pre-dosed plate.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with any double-stranded DNA present.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and thus parasite growth. The data is normalized to the controls and fitted to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).
In Vivo Efficacy Study (Peter's 4-Day Suppressive Test in P. berghei Mouse Model)
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. med.nyu.edu [med.nyu.edu]
- 4. mmv.org [mmv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Consistent Safety and Infectivity in Sporozoite Challenge Model of Plasmodium vivax in Malaria-Naive Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case Report: Successful Sporozoite Challenge Model in Human Volunteers with Plasmodium vivax Strain Derived from Human Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimentally induced blood stage malaria infection as a tool for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Clinical Pharmacokinetics of Antimalarial Drugs — MORU Tropical Health Network [tropmedres.ac]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [gupea.ub.gu.se]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Cabamiquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabamiquine (formerly M5717/DDD107498) is a novel antimalarial candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential enzyme for protein synthesis in the parasite.[1] This mode of action is distinct from currently available antimalarials, making this compound a promising candidate for overcoming existing drug resistance.[2][3] this compound demonstrates potent activity against multiple life stages of Plasmodium species, including the liver and blood stages, positioning it for both treatment and chemoprevention of malaria.[4][5][6][7]
These application notes provide a detailed protocol for determining the in vitro susceptibility of Plasmodium falciparum to this compound using the SYBR Green I-based fluorescence assay. This method is a reliable and widely used technique for the quantitative assessment of antimalarial drug efficacy.
Principle of the Assay
The in vitro susceptibility test is based on the principle of culturing asexual erythrocytic stages of P. falciparum in the presence of serial dilutions of this compound. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite. A reduction in fluorescence intensity in the presence of the drug, compared to a drug-free control, indicates inhibition of parasite growth. The 50% effective concentration (EC50), which is the concentration of this compound that inhibits parasite growth by 50%, is then determined by analyzing the dose-response curve.
Materials and Reagents
3.1. Parasite Cultures and Host Cells
-
Plasmodium falciparum laboratory strains (e.g., 3D7, Dd2, W2, K1)
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
3.2. This compound and Control Drugs
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Standard antimalarial drugs for control (e.g., Chloroquine, Artemisinin)
3.3. Assay Reagents and Consumables
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (Tris, EDTA, saponin, and Triton X-100)
-
Sterile, 96-well flat-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Experimental Protocols
4.1. Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Mix well until completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C.
-
Preparation of Drug Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in complete culture medium to prepare working solutions.
-
A recommended starting concentration for the dilution series is 20 nM.
-
Add 100 µL of each drug dilution in duplicate or triplicate to the wells of a 96-well microplate.
-
Include drug-free wells (containing 100 µL of complete culture medium with the same final DMSO concentration as the drug-treated wells) as a negative control (100% growth).
-
Include wells with uninfected erythrocytes as a background control.
-
4.2. In Vitro Susceptibility Assay (SYBR Green I Method)
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Inoculum Preparation: Prepare a parasite suspension with a parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Plate Inoculation: Add 100 µL of the parasite inoculum to each well of the drug-prepared 96-well plate.
-
Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.
-
Cell Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
4.3. Data Analysis
-
Subtract the background fluorescence from all experimental wells.
-
Normalize the fluorescence data to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Quality Control
5.1. Reference Strains
Include at least one well-characterized reference strain of P. falciparum with a known susceptibility profile to this compound in each assay run. Recommended strains and their expected wild-type EC50 values are provided in the table below.
5.2. Acceptance Criteria
-
The EC50 value of the quality control strain should fall within the established acceptable range.
-
The signal-to-background ratio in the drug-free control wells should be at least 5.
-
The dose-response curve should exhibit a sigmoidal shape with a good fit (R² > 0.95).
Data Presentation
Table 1: Recommended this compound Concentration Range for In Vitro Susceptibility Testing
| Parameter | Recommended Value |
| Highest Concentration | 20 nM |
| Dilution Factor | 2-fold |
| Number of Dilutions | 8-10 |
| Lowest Concentration | ~0.08 - 0.02 nM |
Table 2: Quality Control Parameters for this compound Susceptibility Testing
| Quality Control Strain | Expected Wild-Type EC50 (nM) |
| P. falciparum 3D7 | 0.28[5] |
| P. falciparum Dd2 | 0.19[5] |
| P. falciparum 7G8 | 0.24[5] |
| Wild-type field isolates (typical) | ~0.80[1] |
Visualizations
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Experimental workflow for this compound in vitro susceptibility testing.
References
- 1. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propensity of selecting mutant parasites for the antimalarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propensity of selecting mutant parasites for the antimalarial drug this compound [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cabamiquine Efficacy in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabamiquine (formerly known as M5717 or DDD107498) is a novel antimalarial drug candidate with a unique mechanism of action, targeting the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an enzyme crucial for protein synthesis within the parasite.[1][2] This inhibition disrupts the parasite's ability to produce essential proteins, leading to its death. Pre-clinical and clinical studies have demonstrated that this compound is effective against multiple stages of the P. falciparum life cycle, including both the liver and blood stages, making it a promising candidate for both treatment and chemoprophylaxis.[1][2][3] Furthermore, it has shown activity against other malaria-causing species such as P. ovale and P. malariae.[4]
Humanized mouse models are indispensable tools for the preclinical evaluation of antimalarial drug candidates like this compound.[5][6][7] These models, typically utilizing immunodeficient mouse strains such as the NOD-scid IL-2Rγc(null) (NSG) mice, can be engrafted with human hepatocytes (huHep) to study liver-stage infection or human red blood cells (huRBCs) to investigate blood-stage parasitemia.[5][6][7][8][9][10] This allows for the in vivo assessment of a drug's efficacy against the human malaria parasite, P. falciparum, which does not naturally infect standard laboratory mice.[8][11] These models have been successfully used to test the efficacy of numerous antimalarial compounds.[10][12]
These application notes provide a comprehensive overview and detailed protocols for utilizing humanized mouse models to test the efficacy of this compound.
Mechanism of Action of this compound
This compound's primary target is the Plasmodium falciparum elongation factor 2 (PfeEF2). By inhibiting this essential enzyme, this compound effectively halts protein synthesis in the parasite, leading to its demise.
Data Presentation
The following tables summarize key quantitative data related to this compound's efficacy from human clinical trials, which can serve as a benchmark for preclinical studies in humanized mouse models.
Table 1: Causal Chemoprophylactic Efficacy of Single Oral Doses of this compound in a Controlled Human Malaria Infection Model [1][13]
| This compound Dose (mg) | Number of Participants | Participants Protected from Parasitemia | Protection Rate (%) |
| 30 | 3 | 0 | 0 |
| 60 | 6 | 4 | 67 |
| 80 | 6 | 5 | 83 |
| 100 | 3 | 3 | 100 |
| 200 | 3 | 3 | 100 |
| Placebo | 6 | 0 | 0 |
Table 2: Pharmacodynamic Parameters of this compound from a Population PK/PD Model [3]
| Parameter | Value | 95% Confidence Interval | Description |
| Blood Stage MIC (MICb) - IBSM | 7.12 ng/mL | 6.26–7.88 ng/mL | Minimum inhibitory concentration in the blood stage for the Induced Blood Stage Malaria model population. |
| Blood Stage MIC (MICb) - SpzCh | 1.28 ng/mL | 1.12–1.43 ng/mL | Minimum inhibitory concentration in the blood stage for the Sporozoite Challenge model population. |
| Liver Stage MIC (MICl) | 0.61 ng/mL | 0.24–0.96 ng/mL | Minimum inhibitory concentration in the liver stage. |
Experimental Protocols
Protocol 1: Generation of a Humanized Mouse Model for P. falciparum Blood-Stage Infection
This protocol describes the establishment of a humanized mouse model susceptible to the blood stages of P. falciparum by engrafting immunodeficient mice with human red blood cells.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL-2Rγc(null) - NSG mice)
-
Packed human red blood cells (huRBCs), type O, leukocyte-depleted
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium
-
Syringes and needles (27G or smaller)
Procedure:
-
Preparation of huRBCs:
-
Wash packed huRBCs twice with sterile RPMI-1640 medium by centrifugation at 2,500 rpm for 5 minutes at 4°C.
-
Resuspend the huRBC pellet in sterile PBS to the desired concentration (e.g., 50% hematocrit).
-
-
Engraftment of Mice:
-
Administer daily intraperitoneal injections of the prepared huRBC suspension to the NSG mice. The volume will depend on the desired level of engraftment and the size of the mice.
-
Continue daily injections to maintain a stable population of human erythrocytes in the peripheral blood of the mice.
-
-
Monitoring Engraftment:
-
Periodically collect a small volume of peripheral blood from the tail vein.
-
Use flow cytometry with antibodies specific for human glycophorin A (CD235a) to determine the percentage of circulating huRBCs. Successful engraftment is typically considered when the proportion of huRBCs is consistently above a target threshold.
-
Protocol 2: Testing the Efficacy of this compound Against P. falciparum Blood Stages
This protocol outlines the procedure for infecting humanized mice with P. falciparum and subsequently treating them with this compound to evaluate its in vivo efficacy.
Materials:
-
Humanized mice with stable huRBC engraftment
-
P. falciparum-infected human red blood cells (e.g., 3D7 strain)
-
This compound, formulated for oral or parenteral administration
-
Vehicle control (corresponding to the this compound formulation)
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Infection of Humanized Mice:
-
Once stable huRBC engraftment is achieved, infect the mice intravenously or intraperitoneally with a defined number of P. falciparum-infected erythrocytes (e.g., 1 x 10^7 parasites per mouse).
-
Allow the infection to establish, typically for 2-4 days, until a low but detectable parasitemia is present.
-
-
Treatment Administration:
-
Randomly assign infected mice to treatment groups:
-
Vehicle control group
-
Multiple this compound dose groups (to determine a dose-response curve)
-
-
Administer the appropriate treatment (this compound or vehicle) to each mouse according to the planned dosing regimen (e.g., single dose, or daily for a set number of days).
-
-
Monitoring of Parasitemia:
-
Starting from the day of treatment initiation (Day 0), and daily thereafter, collect a small drop of blood from the tail vein of each mouse.
-
Prepare thin blood smears on microscope slides.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting a sufficient number of cells (e.g., at least 1,000 red blood cells) under a microscope.
-
-
Data Analysis:
-
Plot the mean parasitemia for each treatment group over time.
-
Calculate the effective dose that reduces parasitemia by 90% (ED90) compared to the vehicle control group at a specific time point post-treatment.
-
Assess the parasite clearance rate for each dose of this compound.
-
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
Disclaimer: These protocols provide a general framework. Specific details such as mouse strain, parasite strain, drug formulation, and dosing regimens may need to be optimized for individual experimental goals.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 3. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. Frontiers | Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity [frontiersin.org]
- 6. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plosslab.scholar.princeton.edu [plosslab.scholar.princeton.edu]
- 9. Of men in mice: the success and promise of humanized mouse models for human malaria parasite infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Causal chemoprophylactic activity of this compound against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Animal Studies with Cabamiquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Cabamiquine in animal models for preclinical research, focusing on dosage, experimental protocols, and the compound's mechanism of action.
Introduction
This compound (formerly known as DDD107498 or M5717) is a novel, long-acting antimalarial candidate with potent activity against multiple life-cycle stages of the Plasmodium parasite.[1] It functions by inhibiting parasite protein synthesis, presenting a unique mechanism of action that is crucial in the face of emerging drug resistance.[1] These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in a P. berghei mouse model of liver-stage malaria.
Table 1: Pharmacokinetic Parameters of this compound in P. berghei-Infected Mice Following a Single Oral Dose [2]
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |
| 0.3 | 15.6 | 249 |
| 0.6 | 33.8 | 564 |
| 1.5 | 157 | 2530 |
Table 2: In Vivo Efficacy of this compound Monotherapy Against P. berghei Liver Stage Infection [2]
| Dose (mg/kg) | Outcome |
| 0.3 | Liver infection quantifiable at 48 hours post-infection; blood stage parasites detected at 6-10 days. |
| 0.6 | No detectable liver infection, but one mouse developed blood stage parasitemia at 10 days. |
| 1.5 | No observable liver parasitemia at 48 hours and no development of blood stage infection. |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis in the Plasmodium parasite. It achieves this by selectively targeting the parasite's translation elongation factor 2 (PfeEF2), an essential enzyme for the translocation of the ribosome along mRNA during protein synthesis.[1]
Caption: Mechanism of action of this compound in the Plasmodium parasite.
Experimental Protocols
The following are detailed protocols for in vivo studies of this compound, adapted from established methodologies for antimalarial drug testing in mouse models.
Protocol 1: Evaluation of Causal Prophylactic Activity Against Liver-Stage Infection
This protocol is designed to assess the ability of this compound to prevent the establishment of a malaria infection when administered prior to or shortly after sporozoite inoculation.
1. Animal Model:
-
Species: Female Swiss Webster or C57BL/6 mice.
-
Weight: 25-30 g.
-
Group Size: 5 mice per group (control and treatment groups).
2. Parasite:
-
Plasmodium berghei (e.g., luciferase-expressing transgenic line for in vivo imaging).
3. Infection Procedure:
-
Infect mice via the bites of 10-50 infected Anopheles mosquitoes or by intravenous injection of sporozoites.
4. Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80 in water).
-
Route of Administration: Oral gavage.
-
Dosage: Administer single doses of this compound (e.g., 0.3, 0.6, 1.5 mg/kg) or a placebo vehicle to the respective groups.
-
Timing: Administer the compound 24 hours post-infection.
5. Monitoring Efficacy:
-
Liver Stage Burden: At 40-42 hours post-infection, assess liver parasite burden using in vivo bioluminescence imaging if using a luciferase-expressing parasite line.
-
Blood Stage Parasitemia: Starting from day 3 post-infection, monitor the development of blood-stage parasitemia daily by examining Giemsa-stained thin blood smears.
Protocol 2: Evaluation of Blood-Stage Efficacy (4-Day Suppressive Test)
This protocol assesses the efficacy of this compound in clearing an established blood-stage malaria infection.
1. Animal Model:
-
Species: Female Swiss Webster or ICR mice.
-
Weight: 18-20 g.
-
Group Size: 5 mice per group.
2. Parasite:
-
Plasmodium berghei ANKA strain.
3. Infection Procedure:
-
Infect mice via intraperitoneal (i.p.) injection of 1 x 10^5 P. berghei-infected red blood cells.
4. Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle.
-
Route of Administration: Oral gavage.
-
Dosage: Administer the desired doses of this compound once daily for four consecutive days, starting 2 hours after infection.
5. Monitoring Efficacy:
-
Parasitemia: On day 4 post-infection, collect tail blood and prepare Giemsa-stained thin blood smears to determine the percentage of parasitized red blood cells.
-
Survival: Monitor the survival of the mice daily.
Protocol 3: Preparation and Analysis of Giemsa-Stained Blood Smears
This protocol details the procedure for staining blood smears to visualize and quantify malaria parasites.
1. Materials:
-
Microscope slides
-
Methanol (100%)
-
Giemsa stain stock solution
-
Buffered water (pH 7.2)
2. Procedure:
-
Collect a small drop of blood from the mouse tail onto a clean microscope slide.
-
Create a thin blood smear and allow it to air dry completely.
-
Fix the smear by dipping it in 100% methanol for 30 seconds and let it air dry.
-
Prepare a fresh 10% Giemsa stain solution in buffered water.
-
Stain the slide for 20-30 minutes.
-
Gently rinse the slide with buffered water and let it air dry in a vertical position.
3. Analysis:
-
Examine the smear under a microscope with an oil immersion objective (100x).
-
Count the number of parasitized red blood cells out of a total of 500-1000 red blood cells to determine the percentage of parasitemia.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for Flow Cytometry-Based Efficacy Assessment of Cabamiquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabamiquine (formerly M5717/DDD107498) is a novel antimalarial candidate that targets the Plasmodium falciparum translation elongation factor 2 (PfEF2), an enzyme crucial for protein synthesis within the parasite.[1] This unique mechanism of action makes this compound a promising tool in the fight against drug-resistant malaria.[2] These application notes provide detailed protocols for utilizing flow cytometry to assess the efficacy of this compound against P. falciparum. Flow cytometry offers a rapid, quantitative, and high-throughput alternative to traditional microscopy-based methods for evaluating antimalarial drug activity.[3][4][5]
Principle of Flow Cytometry-Based Efficacy Assays
Flow cytometry-based assays for antimalarial drug efficacy rely on fluorescent dyes to differentiate between viable and non-viable intraerythrocytic parasites. The most robust methods employ a dual-staining strategy:
-
A nucleic acid stain (e.g., SYBR Green I, Hoechst 33342, or hydroethidine) to identify infected red blood cells (iRBCs) by staining the parasite's DNA.[3][6][7]
-
A mitochondrial membrane potential (ΔΨm) sensitive dye (e.g., MitoTracker Deep Red) to assess parasite viability. A polarized mitochondrial membrane is a hallmark of viable, metabolically active parasites.[8]
By combining these stains, it is possible to accurately quantify the proportion of parasites that remain viable after exposure to an antimalarial compound like this compound.
Key Advantages of Using Flow Cytometry:
-
High Throughput: Enables rapid screening of multiple drug concentrations and parasite strains.
-
Quantitative and Objective: Provides precise and reproducible measurements of parasitemia and viability, reducing user-dependent variability associated with microscopy.[4][5]
-
Multiparametric Analysis: Allows for the simultaneous assessment of multiple cellular parameters, such as DNA content and mitochondrial health.
This compound's Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antimalarial effect by inhibiting PfEF2, a key component of the parasite's protein synthesis machinery. This inhibition disrupts the translocation step of elongation, leading to a cessation of protein production and ultimately, parasite death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against different Plasmodium species and strains. While not all data were generated by flow cytometry, they provide a baseline for expected efficacy.
Table 1: In Vitro Efficacy of this compound against P. falciparum
| Parasite Strain | IC50 (nM) | Assay Method | Reference |
| 3D7 | 0.6 | Not Specified | [9] |
| Dd2 | 1.1 | Not Specified | [9] |
| Field Isolates (IBSM) | 7.12 ng/mL | PK/PD Modeling | [10] |
| Field Isolates (SpzCh) | 1.28 ng/mL | PK/PD Modeling | [10] |
Table 2: Ex Vivo Efficacy of this compound against Different Plasmodium Species
| Parasite Species | Susceptibility vs. P. falciparum | p-value | Reference |
| P. ovale | No significant difference | >0.05 | [2] |
| P. malariae | Less susceptible | 0.001 | [2] |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Culture
This protocol describes the standard method for culturing P. falciparum in human erythrocytes, a prerequisite for any in vitro drug susceptibility assay.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human O+ erythrocytes
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, 26.8 mM NaHCO₃, 11 mM dextrose, 360 µM hypoxanthine, and 11 µg/L gentamicin.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Incubator at 37°C
Procedure:
-
Maintain P. falciparum cultures in human O+ erythrocytes at a 2-5% hematocrit in cRPMI.
-
Incubate cultures at 37°C in a sealed chamber with the gas mixture.
-
Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining under a light microscope.
-
Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for more consistent assay results.
Protocol 2: Flow Cytometry-Based Viability Assay for this compound Efficacy
This protocol details the use of a dual-staining flow cytometry assay to determine the viability of P. falciparum after treatment with this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I (or Hoechst 33342)
-
MitoTracker Deep Red FM
-
Hanks Balanced Salt Solution (HBSS) with 2% Fetal Bovine Serum (FBS)
-
Flow cytometer with 488 nm and 633 nm lasers
Experimental Workflow:
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.
-
In a 96-well plate, add serial dilutions of this compound. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.
-
Add the parasite culture to each well and incubate for 48-72 hours under standard culture conditions.
-
After incubation, harvest a small volume of cells from each well.
-
Wash the cells three times with HBSS containing 2% FBS.
-
Resuspend the cell pellet in HBSS with 2% FBS containing the optimal concentrations of SYBR Green I (e.g., 0.2x) and MitoTracker Deep Red (e.g., 0.3 µM).
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer.
-
Use the 488 nm laser to excite SYBR Green I (detect in FL1).
-
Use the 633 nm laser to excite MitoTracker Deep Red (detect in a far-red channel like APC or Cy5).
-
-
Gate on the SYBR Green I positive population to identify infected erythrocytes.
-
Within the infected population, quantify the percentage of cells that are positive for MitoTracker Deep Red to determine the viable parasite population.
-
Calculate the percent inhibition for each this compound concentration relative to the drug-free control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Assessment of Apoptosis Induction
While this compound's primary mechanism is the inhibition of protein synthesis, it is valuable to investigate if this leads to an apoptotic-like cell death pathway in the parasite. This can be assessed using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
P. falciparum culture treated with this compound as in Protocol 2
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Following incubation with this compound, harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS and then resuspend in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
FITC is detected in the FL1 channel.
-
PI is detected in the FL2 or FL3 channel.
-
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Data Analysis and Interpretation
The primary output of these assays is the percentage of viable parasites at different concentrations of this compound. This data is then used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of parasite growth or viability. A lower IC50 value indicates higher potency of the compound.
Troubleshooting
-
High background fluorescence: Ensure adequate washing steps to remove unbound dyes. Titrate dye concentrations to find the optimal signal-to-noise ratio.
-
Poor separation of populations: Optimize flow cytometer settings (voltages and compensation). Ensure parasite cultures are healthy and well-synchronized.
-
Inconsistent results: Maintain consistent incubation times and cell densities. Prepare fresh dye solutions for each experiment.
Conclusion
Flow cytometry provides a powerful and efficient platform for assessing the in vitro efficacy of the novel antimalarial candidate, this compound. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to quantitatively evaluate the impact of this compound on P. falciparum viability and to further investigate its mechanism of action. These methods can be readily adapted for high-throughput screening and will be invaluable in the continued development of this compound as a next-generation antimalarial drug.
References
- 1. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 2. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Quantification of Plasmodium ex vivo drug susceptibility by flow cytometry | Medicines for Malaria Venture [mmv.org]
- 4. Quantitative Determination of Plasmodium Parasitemia by Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of Plasmodium parasitemia by flow cytometry and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Plasmodium falciparum Growth and Development by UV Flow Cytometry Using an Optimized Hoechst-Thiazole Orange Staining Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative PCR Assessment of Cabamiquine's Parasite Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabamiquine (also known as M5717 or DDD107498) is a novel, potent antimalarial drug candidate with activity against multiple life stages of Plasmodium parasites.[1][2] Its unique mechanism of action involves the inhibition of parasite protein synthesis through the targeting of translation elongation factor 2 (eEF2).[3][4][5] As this compound progresses through clinical development, robust and sensitive methods are required to accurately assess its efficacy in clearing parasites from infected individuals.[6]
Quantitative real-time PCR (qPCR) has emerged as a superior tool for monitoring antimalarial drug efficacy, offering significant advantages over traditional microscopy.[7] It provides higher sensitivity for detecting low-density parasitemia, enables high-throughput analysis, and allows for precise quantification of parasite clearance dynamics.[8][9] These application notes provide detailed protocols for utilizing qPCR to evaluate the parasite clearance efficacy of this compound.
This compound's Mechanism of Action
This compound exerts its antimalarial effect by specifically targeting the parasite's eukaryotic translation elongation factor 2 (eEF2).[4] This factor is crucial for the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By inhibiting PfeEF2, this compound effectively halts parasite protein production, leading to parasite death.[3] This novel mechanism of action shows no cross-resistance with existing antimalarial drugs.[1]
Caption: this compound inhibits parasite protein synthesis by targeting eEF2.
Application Notes: Using qPCR for Efficacy Testing
Advantages over Microscopy
-
Enhanced Sensitivity: qPCR can detect parasite DNA at densities far below the limit of microscopic detection (typically <50 parasites/µL), which is critical for confirming complete parasite clearance and detecting residual, submicroscopic infections.[7][10]
-
Objectivity and Reproducibility: qPCR provides quantitative, objective data, reducing the inter-observer variability often associated with manual slide reading.[8]
-
High Throughput: The method is well-suited for analyzing a large number of samples, making it efficient for clinical trials with frequent sampling.[9]
Experimental Design Considerations
-
Sampling Schedule: To accurately model parasite clearance kinetics, frequent blood sampling is recommended, especially in the first 48-72 hours post-treatment. A typical schedule involves sampling at 0, 6, 12, 24, 36, and 48 hours, followed by daily sampling until two consecutive negative results are obtained.[11]
-
Sample Type: DNA can be extracted from whole blood, packed red blood cells, or dried blood spots. Dried blood spots are particularly useful for field studies due to their stability and ease of transport.
-
Normalization Control: To control for variations in DNA extraction efficiency and sample volume, a duplex qPCR assay is recommended. This involves co-amplifying a parasite-specific gene target and a human-specific single-copy gene (e.g., β-tubulin or RNase P) in the same reaction.[8] The relative parasite density is then calculated using the delta-delta CT (ΔΔCT) method.[8]
Experimental Workflow and Protocols
The overall workflow involves sample collection, DNA extraction, qPCR amplification, and data analysis to determine key parasite clearance parameters.
Caption: Experimental workflow for qPCR-based parasite clearance assessment.
Protocol 1: DNA Extraction from Whole Blood
This protocol is based on a standard manual spin-column method.
-
Sample Preparation: Collect 200 µL of whole blood preserved in EDTA.
-
Lysis: Add 20 µL of Proteinase K to the blood sample. Add 200 µL of Lysis Buffer and vortex thoroughly to mix.
-
Incubation: Incubate the mixture at 56°C for 10 minutes to ensure complete cell lysis.
-
Ethanol Addition: Add 200 µL of 100% ethanol to the lysate and mix again by vortexing.
-
Binding: Transfer the mixture to a DNA spin column placed in a 2 mL collection tube. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.
-
Washing:
-
Add 500 µL of Wash Buffer 1 to the column. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the column. Centrifuge at maximum speed for 3 minutes to dry the membrane.
-
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 100 µL of Elution Buffer directly to the center of the membrane. Incubate at room temperature for 1 minute, then centrifuge at 6000 x g for 1 minute to elute the DNA.
-
Storage: Store the extracted DNA at -20°C.
Protocol 2: Duplex qPCR for Parasite Quantification
This protocol uses TaqMan probes for simultaneous detection of a Plasmodium-specific target (e.g., pgmet, methionine tRNA gene) and a human-specific target (e.g., human β-tubulin gene).[8][9]
-
Reaction Master Mix Preparation: For each reaction, prepare the following master mix in a 1.5 mL tube on ice. Prepare enough for all samples plus a 10% overage.
| Component | Volume per Reaction (µL) | Final Concentration |
| 2x TaqMan Universal Master Mix | 10 | 1x |
| Plasmodium Forward Primer (10 µM) | 0.5 | 250 nM |
| Plasmodium Reverse Primer (10 µM) | 0.5 | 250 nM |
| Plasmodium Probe (5 µM, e.g., FAM) | 0.5 | 125 nM |
| Human Forward Primer (10 µM) | 0.5 | 250 nM |
| Human Reverse Primer (10 µM) | 0.5 | 250 nM |
| Human Probe (5 µM, e.g., VIC) | 0.5 | 125 nM |
| Nuclease-Free Water | 2 | - |
| Total Master Mix Volume | 15 |
-
Plate Setup:
-
Pipette 15 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 5 µL of template DNA (at a concentration of ~20 ng/µL) to the appropriate wells.
-
Include triplicate "No Template Controls" (NTCs) containing 5 µL of nuclease-free water instead of DNA.
-
Include a standard curve using a serial dilution of a known quantity of parasite DNA.[12][13]
-
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film. Briefly centrifuge the plate to collect all liquid at the bottom of the wells.
-
Thermal Cycling: Run the plate on a real-time PCR instrument with the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| UNG Activation | 50 | 2 minutes | 1 |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute |
Protocol 3: Data Analysis and Interpretation
-
CT Value Determination: Record the threshold cycle (CT) values for both the parasite and human targets for each sample.
-
Relative Quantification (ΔΔCT Method):
-
Calculate ΔCT for each sample: ΔCT = CT(parasite) - CT(human)
-
Select a reference sample (e.g., the pre-treatment sample at time 0).
-
Calculate ΔΔCT for each time point: ΔΔCT = ΔCT(time X) - ΔCT(time 0)
-
Calculate the relative parasite quantity: Relative Quantity = 2^(-ΔΔCT)
-
-
Parasite Clearance Curve: Plot the natural logarithm (ln) of the parasite density against time (in hours).
-
Calculation of Clearance Metrics:
-
The parasite clearance rate is determined from the linear portion of the log-parasitemia vs. time curve.[11]
-
Parasite Clearance Half-Life (t½): t½ = -ln(2) / slope
-
Parasite Reduction Ratio (PRR): The factor by which the parasite population is reduced in each 48-hour period.
-
Quantitative Data Presentation
Data from a this compound clinical trial should be presented in clear, structured tables to facilitate comparison and interpretation.
Table 1: Parasite Density Over Time Following this compound Treatment
| Time Post-Treatment (Hours) | Patient 1 (Parasites/µL) | Patient 2 (Parasites/µL) | Patient 3 (Parasites/µL) | Placebo (Parasites/µL) |
| 0 | 15,200 | 18,500 | 12,300 | 14,800 |
| 12 | 14,800 | 18,100 | 11,900 | 29,500 |
| 24 | 11,300 | 15,400 | 9,100 | 58,900 |
| 36 | 4,500 | 6,200 | 3,500 | 117,500 |
| 48 | 850 | 1,100 | 560 | >200,000 |
| 72 | 45 | 98 | 21 | >200,000 |
| 96 | < LOD | 5 | < LOD | >200,000 |
| 120 | < LOD | < LOD | < LOD* | >200,000 |
*LOD: Limit of Detection (<1 parasite/µL)
Table 2: Summary of Parasite Clearance Metrics
| Parameter | Patient 1 | Patient 2 | Patient 3 |
| Parasite Clearance Half-Life (hours) | 5.1 | 5.5 | 4.9 |
| Parasite Reduction Ratio (PRR) at 48h | 17.9 | 16.8 | 22.0 |
| Time to Clearance (hours) | 96 | 120 | 96 |
| Clearance Slope (ln(parasitemia)/hour) | -0.136 | -0.126 | -0.141 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Studies have noted a biphasic clearance pattern for this compound, with an initial slow clearance phase followed by a rapid killing phase.[4][14] The analysis should account for this by potentially fitting a segmented regression model to the clearance curve.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. malariaworld.org [malariaworld.org]
- 6. The non-artemisinin antimalarial drugs under development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
- 12. qPCR protocol for parasite quantification [bio-protocol.org]
- 13. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a multiphasic parasite clearance profile after treatment of experimental human infection with the investigational anti-malarial M5717 using segmented mixed effect models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Drug Sensitivity Assays for Cabamiquine with Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo drug sensitivity assays on clinical malaria isolates using Cabamiquine (also known as M5717 or DDD107498). This compound is a novel, multi-stage antimalarial candidate that offers a unique mechanism of action, making it a promising tool in the fight against drug-resistant malaria.[1][2]
Introduction to this compound
This compound is a quinoline-4-carboxamide derivative that has demonstrated potent activity against multiple life stages of Plasmodium falciparum.[2] Its long half-life suggests potential for single-dose administration for both treatment and chemoprophylaxis.[1] A key feature of this compound is its novel mechanism of action, which involves the inhibition of the parasite's translation elongation factor 2 (PfeEF2), an essential protein for parasite protein synthesis.[1][2][3] This distinct target minimizes the likelihood of cross-resistance with existing antimalarial drugs.[4] Recent studies have also assessed its activity against non-falciparum species, highlighting its potential to target a diverse range of Plasmodium parasites.[4]
This compound selectively binds to and inhibits the Plasmodium falciparum eukaryotic translation elongation factor 2 (PfeEF2). This action blocks the translocation step of polypeptide synthesis, leading to a complete halt in protein production and subsequent parasite death.
Caption: this compound's mechanism of action targeting PfeEF2.
Quantitative Data Summary: Ex Vivo Susceptibility
Ex vivo assays using fresh clinical isolates are crucial for monitoring the efficacy of new antimalarials against circulating parasite populations. The following tables summarize key quantitative data from recent studies.
Table 1: Ex Vivo Susceptibility of Plasmodium Clinical Isolates to this compound
| Plasmodium Species | Geographic Origin | No. of Isolates | Assay Method | Geometric Mean IC50 (nM) | Notes | Reference |
| P. falciparum | Ghana & Mali | N/A | Not Specified | N/A | Susceptible | [4] |
| P. ovale | Ghana & Mali | N/A | Not Specified | N/A | No significant difference in susceptibility compared to P. falciparum. | [4] |
| P. malariae | Ghana & Mali | N/A | Not Specified | N/A | Less susceptible to this compound than P. falciparum (p=0.001). | [4] |
| P. malariae | Gabon | 21 | Not Specified | N/A | Data not available for this compound in this study. | [5] |
Table 2: Comparative Ex Vivo Susceptibility of Plasmodium Isolates to Antimalarials
| Drug | Target Species | Geometric Mean IC50 (nM) [Ghana/Mali Study] | Geometric Mean IC50 (nM) [Gabon Study] | Geometric Mean IC50 (nM) [Ghana 2015-17 Study] |
| This compound | P. falciparum vs P. malariae | P. malariae less susceptible (p=0.001) | Not Assessed | Not Assessed |
| Dihydroartemisinin (DHA) | P. falciparum vs P. ovale | P. ovale less susceptible (p=0.0371) | Not Assessed | 18.9 |
| Artesunate (ART) | P. malariae | Not Assessed | 2.7 | 4.6 |
| Chloroquine (CQ) | P. malariae | Not Assessed | 7.2 | 15.5 |
| Lumefantrine (LUM) | P. malariae | Not Assessed | 7.4 | Not Assessed |
| Amodiaquine (AMD) | P. falciparum | Not Assessed | Not Assessed | 42.4 |
| Mefloquine (MFQ) | P. falciparum | Not Assessed | Not Assessed | 27.3 |
(Note: Data is compiled from multiple studies for comparative purposes.[4][5][6] Direct comparison between studies should be made with caution due to potential variations in methodology and parasite populations.)
Experimental Protocol: Ex Vivo SYBR Green I-Based Assay
This protocol details a SYBR Green I-based fluorescence assay for determining the 50% inhibitory concentration (IC50) of this compound against fresh clinical isolates of P. falciparum.[7]
The assay measures the proliferation of malaria parasites in erythrocytes by quantifying parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In drug-treated wells, parasite growth is inhibited, resulting in lower DNA content and a reduced fluorescence signal compared to untreated controls.
-
Drugs: this compound, Dihydroartemisinin (DHA) as a control.
-
Culture Medium: RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I.
-
Reagents: SYBR Green I (10,000x stock), Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5).
-
Equipment: 96-well flat-bottom microplates, CO2 incubator (37°C, 5% CO2), fluorescence plate reader (485 nm excitation, 530 nm emission), biosafety cabinet.
Caption: Standard workflow for an ex vivo SYBR Green I assay.
-
Sample Collection and Preparation:
-
Collect 1-2 mL of venous blood from a patient with P. falciparum malaria into a heparinized tube.
-
Wash the cells three times with incomplete RPMI-1640 medium to remove host plasma and leukocytes.
-
Prepare a parasite suspension at 2% hematocrit in complete culture medium. Adjust the initial parasitemia to 0.5-1% with uninfected O+ erythrocytes if necessary.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the main assay plate in duplicate. Include drug-free wells (untreated control) and wells with a known antimalarial like DHA (positive control).
-
-
Assay Procedure:
-
Add 100 µL of the prepared parasite suspension to each well of the drug-coated plate.
-
Incubate the plates in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2, and place it in a 37°C incubator for 72 hours.[8]
-
After incubation, confirm schizont maturation in the drug-free control wells via microscopy of a Giemsa-stained blood smear.
-
Store the plates at -20°C overnight to lyse the erythrocytes.
-
-
Data Acquisition and Analysis:
-
Thaw the plates. Add 100 µL of SYBR Green I Lysis Buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence from blank wells (containing uninfected erythrocytes).
-
Plot the fluorescence intensity against the log of the drug concentration. Calculate the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Resistance Monitoring
The emergence of drug resistance is a constant threat to malaria control.[9] Monitoring for decreased susceptibility to this compound is critical during its clinical development and potential deployment.
Resistance to this compound has been associated with specific point mutations in the drug's target, the PfeEF2 gene.[10][11] In vitro and in vivo studies have identified mutations at several amino acid positions that can confer reduced sensitivity.[10][11] Continuous ex vivo surveillance of clinical isolates allows for the early detection of these mutations and shifts in IC50 values, providing crucial information for drug stewardship and combination therapy strategies.
Caption: Logical pathway for selection of this compound resistance.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 3. This compound - Merck Serono - AdisInsight [adisinsight.springer.com]
- 4. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.ug.edu.gh [pure.ug.edu.gh]
- 7. iddo.org [iddo.org]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Cabamiquine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of Cabamiquine, a novel antimalarial agent. The included protocols offer detailed methodologies for key experiments essential for characterizing the drug's behavior and efficacy.
Introduction
This compound (formerly M5717 or DDD107498) is a first-in-class antimalarial drug candidate that targets the Plasmodium falciparum eukaryotic translation elongation factor 2 (PfeEF2).[1][2] This protein is essential for the parasite's protein synthesis, and its inhibition leads to parasite death.[2][3] this compound has demonstrated potent activity against multiple life-cycle stages of the malaria parasite, making it a promising candidate for both treatment and chemoprevention.[1][4]
A semi-mechanistic population PK/PD model has been developed to characterize the dose-exposure-response relationship of this compound, incorporating its effects on both the liver and blood stages of malaria infection.[4] This model is a critical tool for optimizing dosing regimens and guiding further clinical development.
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound derived from clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population/Dose | Citation |
| Time to Maximum Concentration (Tmax) | 1 - 7 hours | Single ascending doses | [5] |
| Half-life (t½) | 146 - 193 hours | Doses ≥200 mg | [5][6] |
| Maximum Concentration (Cmax) | Dose-dependent increase | Single ascending doses | [5] |
| Area Under the Curve (AUC) | Dose-dependent increase | Single ascending doses | [5] |
| Recirculation | A secondary peak observed between 6-12h | All dose groups | [7] |
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Value | Model/Population | Citation |
| Blood Stage Minimum Inhibitory Concentration (MICb) | 7.12 ng/mL (95% CI: 6.26-7.88) | Induced Blood Stage Malaria (IBSM) | [4] |
| Blood Stage Minimum Inhibitory Concentration (MICb) | 1.28 ng/mL (95% CI: 1.12-1.43) | Sporozoite Challenge (SpzCh) | [4] |
| Liver Stage Minimum Inhibitory Concentration (MICl) | 0.61 ng/mL (95% CI: 0.24-0.96) | Sporozoite Challenge (SpzCh) | [4] |
| EC50 | 0.799 nM (initial) to 5.90 nM (with adaptive resistance) | In vitro P. falciparum field isolates | [8] |
| Parasite Clearance | Biphasic: initial slow clearance followed by rapid clearance | Volunteer Infection Study (150, 400, 800 mg) | [5] |
| Protective Efficacy (100%) | Single oral dose of ≥100 mg | Sporozoite Challenge (early and late liver stage) | [7][9] |
Experimental Protocols
Detailed methodologies for the key experiments used to generate the PK and PD data for this compound modeling are provided below.
Protocol 1: Induced Blood-Stage Malaria (IBSM) Human Challenge Model
This model is used to assess the activity of antimalarial drugs against the blood stages of P. falciparum.
1. Subject Recruitment and Eligibility:
-
Healthy, malaria-naive adult volunteers (typically 18-55 years old) are recruited.[10][11]
-
Inclusion/exclusion criteria are strictly followed, including confirmation of good health through medical history, physical examination, and laboratory tests.[10]
-
Written informed consent is obtained from all participants.[10]
2. Inoculum Preparation and Administration:
-
Cryopreserved P. falciparum-infected erythrocytes (e.g., 3D7 strain) are thawed and prepared for inoculation.[11]
-
A standardized dose of infected red blood cells is administered intravenously to the volunteers.[12]
3. Monitoring and Blood Sampling:
-
Subjects are monitored closely for clinical signs and symptoms of malaria.[11]
-
Blood samples are collected at predefined intervals (e.g., daily or twice daily) for the quantification of parasitemia.[13]
4. Quantification of Parasitemia:
-
Parasite density is determined using quantitative polymerase chain reaction (qPCR) targeting the P. falciparum 18S ribosomal RNA (rRNA) gene.[14] (See Protocol 3 for detailed qPCR methodology).
5. Treatment:
-
Antimalarial treatment (e.g., artemether-lumefantrine) is initiated when parasitemia reaches a predefined threshold or if the subject develops clinical symptoms.[10][11]
Protocol 2: Sporozoite Challenge (SpzCh) Human Malaria Model
This model evaluates the prophylactic activity of antimalarial drugs against the liver stages of P. falciparum.
1. Subject Recruitment and Eligibility:
-
Similar to the IBSM model, healthy, malaria-naive adult volunteers are recruited after providing informed consent.[15]
2. Sporozoite Inoculation:
-
Volunteers are challenged with infectious P. falciparum sporozoites (e.g., NF54 strain).[15]
-
Inoculation can be performed by the bites of infected Anopheles mosquitoes or by direct venous inoculation of cryopreserved sporozoites.[15][16]
3. Drug Administration:
-
The investigational drug (e.g., this compound) or placebo is administered at a specific time point relative to the sporozoite challenge (e.g., 2 hours post-challenge for early liver-stage activity or 96 hours for late liver-stage activity).[9]
4. Monitoring and Blood Sampling:
-
Blood samples are collected regularly (e.g., starting from day 5 post-challenge) to detect the emergence of blood-stage parasites.[15]
5. Detection of Parasitemia:
-
The primary endpoint is the time to parasitemia, determined by qPCR.[15]
6. Treatment:
-
Subjects who develop parasitemia are treated with a standard antimalarial regimen.[15] Volunteers who remain parasite-free are typically given prophylactic treatment at the end of the observation period (e.g., day 28).[15]
Protocol 3: Quantitative PCR (qPCR) for P. falciparum Parasitemia
This protocol describes the quantification of P. falciparum DNA from whole blood samples.
1. DNA Extraction:
-
Genomic DNA is extracted from whole blood samples (e.g., 200-400 µL) using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).[14][17]
2. qPCR Reaction Setup:
-
A master mix is prepared containing a DNA polymerase, dNTPs, and a fluorescent probe-based chemistry (e.g., TaqMan).
-
Primers and a probe specific to the P. falciparum 18S rRNA gene are added to the master mix.[14]
-
A known volume of extracted DNA is added to each reaction well.
3. Standard Curve Preparation:
-
A standard curve is generated using serial dilutions of a known concentration of P. falciparum DNA or a plasmid containing the target sequence.[18] This allows for the absolute quantification of parasite density in the clinical samples.
4. Thermocycling Conditions:
-
The qPCR is performed on a real-time PCR instrument with the following typical cycling conditions:
5. Data Analysis:
-
The cycle threshold (Ct) values are determined for each sample.
-
The parasite concentration in the unknown samples is calculated by interpolating their Ct values against the standard curve.[18]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow for the Induced Blood-Stage Malaria (IBSM) Model
Caption: Workflow of the Induced Blood-Stage Malaria (IBSM) model.
Experimental Workflow for the Sporozoite Challenge (SpzCh) Model
Caption: Workflow of the Sporozoite Challenge (SpzCh) model.
References
- 1. mmv.org [mmv.org]
- 2. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Differential effects of translation inhibitors on Plasmodium berghei liver stage parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Safety, pharmacokinetics, and antimalarial activity of the novel plasmodium eukaryotic translation elongation factor 2 inhibitor M5717: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Causal chemoprophylactic activity of this compound against Plasmodium falciparum in a controlled human malaria infection: a randomised, double-blind, placebo-controlled study in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. academic.oup.com [academic.oup.com]
- 11. An Experimental Human Blood-Stage Model for Studying Plasmodium malariae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. Applications of Quantitative Sciences for Induced Blood-Stage Controlled Human Malaria Infection Studies - ProQuest [proquest.com]
- 14. A validation study of microscopy versus quantitative PCR for measuring Plasmodium falciparum parasitemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reproducibility of malaria sporozoite challenge model in humans for evaluating efficacy of vaccines and drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Case Report: Successful Sporozoite Challenge Model in Human Volunteers with Plasmodium vivax Strain Derived from Human Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. mesamalaria.org [mesamalaria.org]
Troubleshooting & Optimization
Navigating Cabamiquine Resistance in Plasmodium: A Technical Support Center
For researchers, scientists, and drug development professionals dedicated to combating malaria, understanding and overcoming drug resistance is a paramount challenge. This technical support center provides a comprehensive resource for identifying and characterizing resistance to Cabamiquine, a novel antimalarial agent targeting protein synthesis in Plasmodium. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound's primary mechanism of action is the inhibition of the Plasmodium falciparum eukaryotic elongation factor 2 (PfeEF2).[1] This factor is a crucial component of the parasite's protein synthesis machinery, responsible for the translocation of the ribosome along mRNA during translation.[2] By targeting PfeEF2, this compound effectively halts protein production, leading to parasite death.[3]
Q2: What is the primary genetic determinant of this compound resistance?
The principal mechanism of resistance to this compound identified to date involves mutations in the gene encoding PfeEF2.[1] Several studies have identified specific amino acid substitutions in PfeEF2 that confer varying levels of resistance to this compound.[4]
Q3: Are there known cross-resistance patterns between this compound and other antimalarials?
Current research suggests that this compound does not exhibit cross-resistance with existing antimalarial drugs.[3] Studies on this compound-resistant parasite lines have shown that they remain susceptible to other classes of antimalarials, including artemisinin derivatives.
Q4: What is the likelihood of pre-existing this compound-resistant mutants in a parasite population?
Mathematical modeling based on experimental data suggests that this compound-resistant mutants likely exist at a low frequency within the parasite population before drug exposure.[1] The estimated frequency is approximately 1 resistant mutant per 10^8 to 10^9 parasites.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in vitro. | 1. Variation in parasite synchronization. 2. Inconsistent drug plate preparation. 3. Fluctuation in initial parasitemia. | 1. Ensure highly synchronous ring-stage parasite cultures (e.g., through multiple sorbitol treatments). 2. Prepare drug plates in advance and ensure proper storage. Use a consistent solvent (e.g., DMSO) and perform serial dilutions carefully. 3. Standardize the starting parasitemia and hematocrit for all assays. |
| Failure to select for this compound-resistant parasites in vitro. | 1. Insufficient drug pressure. 2. Starting parasite population is too small. 3. Contamination of cultures. | 1. Gradually increase the concentration of this compound in a stepwise manner over a prolonged period. 2. Initiate selection experiments with a large number of parasites (e.g., >10^8) to increase the probability of selecting for pre-existing resistant mutants. 3. Maintain sterile culture conditions and regularly check for bacterial or fungal contamination. |
| Recrudescent parasites do not show a significant shift in this compound IC50. | 1. The observed recrudescence may not be due to stable genetic resistance. 2. The resistant phenotype may be unstable. | 1. Clone the recrudescent parasite population and re-test the IC50 of individual clones. 2. Culture the parasites in the absence of drug pressure for several generations and then re-assess the IC50 to determine if the resistance is stable. |
| Difficulty amplifying and sequencing the PfeEF2 gene. | 1. Poor quality genomic DNA. 2. Non-optimal PCR conditions. | 1. Ensure high-quality genomic DNA is extracted from the parasite cultures. 2. Optimize PCR primer sequences and cycling conditions (annealing temperature, extension time) for the PfeEF2 gene. |
Quantitative Data Summary
Table 1: Experimentally Identified PfeEF2 Mutations and Associated this compound EC50 Values
The following table summarizes key mutations in the PfeEF2 gene that have been shown to confer resistance to this compound in various P. falciparum laboratory strains and clinical isolates. The fold-change in EC50 provides a quantitative measure of the level of resistance.
| Amino Acid Substitution | P. falciparum Strain/Isolate | Wild-Type EC50 (nM) | Mutant EC50 (nM) | Fold-Change in EC50 | Reference |
| Y186C | 3D7_FS | 0.46 | >100 | >217 | [4] |
| G813S | 3D7_MM | 0.57 | >100 | >175 | [4] |
| P132L | 3D7 | 0.28 | 1.4 | 5 | [4] |
| L755F | EEF192 (Field Isolate) | 0.64 | 19.2 | 300 | |
| E134V | EEF209 (Field Isolate) | 0.41 | 2626 | 6405 | |
| P132S | Dd2 | 0.19 | 1.4 | 7.4 | [4] |
| G813C | 7G8 | 0.24 | 1.8 | 7.5 | [4] |
Data extracted from McCarthy et al., 2023.[4]
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
This protocol outlines a general method for selecting for this compound-resistant parasites in a continuous culture system.
Materials:
-
This compound stock solution (in DMSO)
-
P. falciparum culture (e.g., 3D7, Dd2, or a clinical isolate)
-
Complete parasite culture medium (RPMI-1640 with appropriate supplements)
-
Human red blood cells
-
Sorbitol solution (5% w/v)
-
Standard malaria parasite culture equipment (incubator, gas cylinders, etc.)
Methodology:
-
Initiate Cultures: Start with a high-density, asynchronous culture of the desired P. falciparum strain.
-
Initial Drug Exposure: Synchronize the parasites to the ring stage using 5% sorbitol treatment.[5] Expose a large parasite population (~10^8 parasites) to a concentration of this compound that is 3-5 times the baseline EC50.
-
Monitor Parasitemia: Monitor the parasitemia daily by Giemsa-stained thin blood smears.
-
Maintain Drug Pressure: Maintain the drug pressure, changing the media and adding fresh red blood cells as needed.
-
Observe for Recrudescence: Continue the culture under drug pressure until parasite recrudescence is observed. This may take several weeks to months.
-
Stepwise Increase in Drug Concentration: Once the parasites have adapted to the initial drug concentration, gradually increase the this compound concentration in a stepwise manner. Allow the culture to recover at each new concentration before increasing it further.
-
Isolate Resistant Clones: Once a stable resistant line is established, isolate clonal populations by limiting dilution.
-
Characterize Resistance: Determine the EC50 of the resistant clones and sequence the PfeEF2 gene to identify potential resistance-conferring mutations.
Protocol 2: SYBR Green I-Based In Vitro Drug Susceptibility Assay
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.
Materials:
-
96-well microplates pre-dosed with serial dilutions of this compound
-
Synchronized ring-stage P. falciparum culture
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Prepare Parasite Inoculum: Adjust a synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
-
Plate Incubation: Add the parasite inoculum to the pre-dosed 96-well plates. Include drug-free wells as positive controls and uninfected red blood cells as negative controls.
-
Incubate: Incubate the plates for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least one hour.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
This compound's Mechanism of Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Identifying this compound Resistance
Caption: Workflow for this compound resistance studies.
References
- 1. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential off-target effects of Cabamiquine in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential off-target effects of Cabamiquine in cellular models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a novel antimalarial agent that selectively inhibits the Plasmodium falciparum translation elongation factor 2 (PfeEF2).[1][2][3] This inhibition disrupts protein synthesis within the parasite, leading to its death.[1][2][3] this compound has demonstrated potent activity against multiple life-cycle stages of the Plasmodium parasite.[1][2]
Q2: Is this compound known to have off-target effects in human cells?
Preclinical studies have shown that this compound has a high degree of selectivity for the parasite's eEF2 over the human equivalent. One study reported no toxicity in human cell lines (MRC5 and HepG2) at concentrations more than 20,000 times higher than its effective concentration against P. falciparum.[1] This suggests a wide therapeutic window and a low propensity for off-target effects at typical experimental concentrations.
However, first-in-human studies with single ascending doses reported some transient adverse effects at higher concentrations (1800 mg and 2100 mg), including oral hypoesthesia and blurred vision, which led to the cessation of dose escalation.[4] This indicates that at significantly elevated concentrations, off-target interactions in human cells may occur.
Q3: What is a safe concentration range to use for this compound in my cellular experiments to minimize the risk of off-target effects?
Based on available data, this compound is highly potent against P. falciparum, with an EC50 of approximately 1 nM.[5] To minimize the likelihood of off-target effects in human cell lines, it is recommended to use the lowest effective concentration that achieves the desired on-target effect in your parasite co-culture model. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Using concentrations significantly higher than the EC90 for the parasite should be done with caution and with appropriate off-target controls.
Troubleshooting Guide
My experimental results are unexpected. How can I determine if they are due to off-target effects of this compound?
Unexpected results can arise from various factors. Here’s a step-by-step guide to help you troubleshoot and investigate potential off-target effects.
Step 1: Verify On-Target Engagement
Before investigating off-target effects, it's crucial to confirm that this compound is engaging its intended target, PfeEF2, in your experimental system.
-
Question: How can I confirm that this compound is active against the parasite in my co-culture system?
-
Answer: You can perform a parasite killing or growth inhibition assay. A significant reduction in parasite viability at nanomolar concentrations of this compound would indicate on-target activity.
-
-
Question: How can I more directly measure target engagement?
-
Answer: A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate direct binding of this compound to PfeEF2 in parasite lysates or intact infected cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Step 2: Assess Cellular Health and Phenotype
If on-target engagement is confirmed, the next step is to assess the health of the host cells in your model to look for signs of toxicity that might indicate off-target effects.
-
Question: I am observing changes in my host cells (e.g., altered morphology, reduced proliferation). Could this be an off-target effect of this compound?
-
Answer: While this compound has a high selectivity index, it's possible at higher concentrations. You should perform a cytotoxicity assay on your specific host cell line.
-
-
Question: What kind of cytotoxicity assays are recommended?
-
Answer: Standard assays like MTT, Neutral Red, or LDH release assays can provide quantitative data on cell viability. It is important to include a dose-response of this compound on the host cells alone.
-
Step 3: Broad-Spectrum Off-Target Profiling
If you have evidence suggesting off-target effects, broader, unbiased screening methods can help identify the responsible molecular targets.
-
Question: How can I identify which human proteins this compound might be interacting with?
-
Answer:
-
Computational Prediction: Use online tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Experimental Profiling:
-
Kinase Profiling: Since kinases are common off-targets for small molecules, a broad kinase panel screen (e.g., KINOMEscan) can reveal interactions with various human kinases.
-
Proteomic Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can identify proteins that bind to a derivatized version of this compound.
-
-
-
Step 4: Pathway Analysis
Once potential off-targets are identified, you can investigate if their modulation is consistent with your observed phenotype.
-
Question: I have a list of potential off-targets. What's the next step?
-
Answer: Use transcriptomics (RNA-seq) or proteomics to analyze global changes in gene or protein expression in host cells treated with this compound. Pathway analysis of the differentially expressed genes/proteins can help determine if the pathways associated with the identified off-targets are being perturbed.
-
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound (DDD107498)
| Parameter | Value | Cell Line / Organism | Reference |
| EC50 (Anti-parasitic) | 1.0 nM | P. falciparum 3D7 | [5] |
| EC90 (Anti-parasitic) | 2.4 nM | P. falciparum 3D7 | [5] |
| EC99 (Anti-parasitic) | 5.9 nM | P. falciparum 3D7 | [5] |
| Cytotoxicity (CC50) | > 20 µM | Human MRC5 cells | [1] |
| Cytotoxicity (CC50) | > 20 µM | Human HepG2 cells | [1] |
| Selectivity Index | > 20,000 | (CC50 / EC50) | [1] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted for confirming the engagement of this compound with its target, PfeEF2, in parasite-infected red blood cells.
-
Materials:
-
Synchronized P. falciparum-infected red blood cells
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
Equipment for heat treatment (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
SDS-PAGE and Western blot reagents
-
Antibody against PfeEF2 or a tag if using an engineered parasite line
-
-
Procedure:
-
Treat infected red blood cells with this compound at various concentrations (and a DMSO control) for 1 hour.
-
Wash the cells with PBS to remove unbound compound.
-
Resuspend the cell pellets in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble PfeEF2 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on the viability of a human cell line.
-
Materials:
-
Human cell line of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle-only (DMSO) control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your main experiment (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50.
-
Visualizations
Caption: On-target mechanism of this compound in Plasmodium falciparum.
Caption: A logical workflow for troubleshooting potential off-target effects.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Mitigate Cabamiquine Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studying and mitigating resistance to the antimalarial candidate, Cabamiquine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does resistance develop?
This compound is a potent antimalarial drug candidate that targets the eukaryotic elongation factor 2 (eEF2) in Plasmodium falciparum, a crucial enzyme for protein synthesis.[1] By inhibiting PfeEF2, this compound effectively halts the parasite's ability to produce essential proteins, leading to its death. Resistance to this compound primarily arises from mutations within the PfeEF2 gene.[1] These mutations alter the drug's binding site on the eEF2 protein, reducing the efficacy of this compound.
Q2: What are the most effective strategies to reduce the selection pressure for this compound resistance?
The most promising strategy to delay the emergence of this compound resistance is through combination therapy.[2] By pairing this compound with another antimalarial agent that has a different mechanism of action, the probability of a parasite simultaneously developing resistance to both drugs is significantly reduced. This approach is a cornerstone of modern antimalarial drug development.[3][4] Other strategies include optimizing dosing regimens to ensure parasite clearance and minimizing drug exposure to levels that do not encourage the selection of resistant mutants.[5]
Q3: Are there any known effective combination therapies for this compound?
Yes, preclinical and clinical studies have explored the efficacy of this compound in combination with other antimalarials. Two notable examples are:
-
This compound and Pyronaridine: A study using P. falciparum field isolates demonstrated that a combination of a single dose of 330 mg this compound and 360 mg Pyronaridine resulted in over 90% parasite killing in most simulated patients.[5]
-
This compound and Ganaplacide: In a preclinical study, a combination of this compound and Ganaplacide was shown to be fully effective in preventing the appearance of blood-stage parasites when a systemic plasma average concentration over 24 hours (Cav0-24) to EC50 ratio of >5 for this compound and >2 for Ganaplacide was achieved.[6]
Q4: How can I assess the in vitro susceptibility of Plasmodium falciparum to this compound?
Standard in vitro susceptibility assays for P. falciparum can be adapted for this compound. The most common methods include:
-
SYBR Green I-based Fluorescence Assay: This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[7][8]
-
Plasmodium Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the pLDH enzyme, which is an indicator of parasite viability.[9][10]
Both assays are performed in 96-well plates where parasite cultures are exposed to serial dilutions of this compound. The half-maximal inhibitory concentration (IC50) is then calculated to determine the drug's potency.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound between experiments.
-
Possible Cause 1: Inconsistent parasite synchronization. The susceptibility of P. falciparum to antimalarial drugs can vary depending on the parasite's life cycle stage.
-
Solution: Ensure a tight synchronization of the parasite culture to the ring stage before drug exposure. This can be achieved using methods like sorbitol treatment.
-
-
Possible Cause 2: Variation in initial parasite density. The starting parasitemia can influence the outcome of the assay.[9]
-
Solution: Carefully standardize the initial parasitemia and hematocrit for all assays.
-
-
Possible Cause 3: Reagent instability. this compound, like many small molecules, can degrade over time if not stored properly.
-
Solution: Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Failure to select for this compound-resistant parasites in vitro.
-
Possible Cause 1: Insufficient drug pressure. The concentration of this compound used for selection may be too low to effectively select for resistant mutants.
-
Solution: Gradually increase the drug pressure in a stepwise manner. Start with a concentration around the IC50 and incrementally increase it as the parasites adapt.
-
-
Possible Cause 2: Low initial parasite population. The frequency of spontaneous resistance mutations may be low, requiring a large starting parasite population to increase the chances of selecting a resistant mutant.
-
Solution: Initiate the selection experiment with a high-density parasite culture.
-
-
Possible Cause 3: Fitness cost of resistance mutations. Resistance mutations can sometimes come with a fitness cost, causing the resistant parasites to grow slower than the wild-type population in the absence of the drug.
-
Solution: Maintain continuous drug pressure to prevent the overgrowth of susceptible parasites.
-
Issue 3: Unexpectedly high background in the SYBR Green I assay.
-
Possible Cause 1: Contamination with white blood cells. Leukocytes contain DNA and can contribute to background fluorescence.[11]
-
Solution: Use leukocyte-depleted red blood cells for parasite culture.
-
-
Possible Cause 2: High hematocrit. A high density of red blood cells can increase background fluorescence.
-
Solution: Optimize the hematocrit in your assay. A final hematocrit of 1.5-2% is commonly used.
-
Issue 4: Low signal in the pLDH assay.
-
Possible Cause 1: Insufficient parasite growth. The pLDH signal is dependent on the number of viable parasites.[10]
-
Solution: Ensure optimal culture conditions to support robust parasite growth. Check the quality of the culture medium, serum, and gas mixture.
-
-
Possible Cause 2: Premature harvesting. The pLDH activity may not be high enough for detection if the assay is terminated too early.
-
Solution: Ensure the incubation period is sufficient for the parasites to multiply. A 72-hour incubation is standard for many protocols.
-
Data Presentation
Table 1: Efficacy of this compound Combination Therapies
| Combination Partner | Metric | Value | Source |
| Pyronaridine | Parasite Killing | >90% | [5] |
| Ganaplacide | Cav0-24/EC50 Ratio | >5 for this compound, >2 for Ganaplacide | [6] |
Table 2: Frequency of this compound-Resistant Mutants
| Model | Frequency of Resistant Mutants (per parasite) | Source |
| In vitro (3D7 strain) | 1 in 2.42 x 10⁹ | [3] |
| In vitro (field isolates) | 1 in 3.80 x 10⁹ | [3] |
| In vivo (NSG mouse model) | 1 in 1.20 x 10⁸ | [3] |
| In vivo (Volunteer Infection Study) | 1 in 3.67 x 10⁸ | [3] |
Experimental Protocols
1. In Vitro Culture of Plasmodium falciparum
This protocol is for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
-
Materials:
-
RPMI 1640 medium with L-glutamine and HEPES
-
Human serum (Type A+) or Albumax I
-
Human red blood cells (Type O+), leukocyte-depleted
-
Gentamicin
-
Sterile culture flasks
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
-
-
Procedure:
-
Prepare complete culture medium by supplementing RPMI 1640 with 10% human serum or 0.5% Albumax I, and 10 µg/mL gentamicin.
-
Wash red blood cells three times with incomplete RPMI 1640.
-
Add parasitized erythrocytes to a culture flask to achieve the desired parasitemia and a final hematocrit of 2-5%.
-
Incubate the culture at 37°C in a hypoxic environment.
-
Change the medium daily and monitor parasite growth by preparing Giemsa-stained thin blood smears.
-
2. SYBR Green I-based Drug Susceptibility Assay
This protocol measures parasite proliferation by quantifying parasite DNA.[7][8]
-
Materials:
-
Synchronized ring-stage P. falciparum culture
-
96-well microtiter plates pre-dosed with serial dilutions of this compound
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
-
-
Procedure:
-
Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate to lyse the red blood cells.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and the development of resistance.
Caption: Logic of combination therapy to reduce resistance selection pressure.
Caption: General eukaryotic eEF2 regulatory pathway.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The problem of drug resistance in malaria | Parasitology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of drug-resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cabamiquine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Cabamiquine. The focus is on improving and ensuring consistent oral bioavailability in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals in the same dose group? | 1. Improper Dosing Technique: Inconsistent administration of the oral gavage can lead to variable dosing. 2. Formulation Inhomogeneity: If this compound is not uniformly suspended or dissolved in the vehicle, different animals may receive different effective doses. 3. Physiological Differences: Variations in gastric emptying time, intestinal motility, and food intake can affect absorption.[1][2][3] | 1. Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model. 2. Optimize Formulation: Ensure the dosing formulation is a homogenous solution or a fine, uniform suspension. Use a vortex mixer or sonicator immediately before dosing each animal. 3. Control Experimental Conditions: Fast animals overnight before dosing to minimize variability due to food effects. Ensure free access to water.[4] |
| Lower than expected oral bioavailability? | 1. Poor Solubility: this compound's solubility in the gastrointestinal fluids may be a limiting factor. 2. First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. 3. P-glycoprotein (P-gp) Efflux: As a quinoline-like compound, this compound may be a substrate for P-gp, which pumps the drug back into the intestinal lumen.[5][6] | 1. Formulation Enhancement: Consider formulating this compound in a vehicle that improves its solubility, such as a lipid-based formulation or a solution with co-solvents. 2. Investigate Metabolism: Conduct in vitro studies with liver microsomes from the relevant animal species to assess the extent of first-pass metabolism.[7][8][9] 3. Assess P-gp Interaction: Use in vitro models like Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor (for research purposes) could clarify its impact. |
| Non-linear or dose-disproportionate pharmacokinetics observed? | 1. Saturation of Absorption Mechanisms: If absorption is carrier-mediated, it can become saturated at higher doses. 2. Solubility-Limited Absorption: At higher doses, the drug may not fully dissolve in the GI tract, leading to lower than proportional increases in exposure. 3. Enterohepatic Recirculation: this compound's pharmacokinetic profile in humans shows secondary peaks, suggesting it may be excreted in the bile and reabsorbed in the intestine.[10][11][12] | 1. Conduct Dose-Ranging Studies: Perform pharmacokinetic studies across a wide range of doses to characterize the dose-linearity. 2. Improve Formulation for Higher Doses: For high-dose studies, formulation strategies to maintain solubility are critical. 3. Characterize Enterohepatic Recirculation: Design pharmacokinetic studies with more frequent sampling around the expected secondary peaks to better characterize this phenomenon. |
| Difficulty in quantifying this compound in plasma samples? | 1. Low Drug Concentrations: The drug concentration may be below the lower limit of quantification (LLOQ) of the analytical method. 2. Matrix Effects: Components in the plasma may interfere with the ionization of this compound in the mass spectrometer. 3. Poor Extraction Recovery: The method used to extract this compound from the plasma may be inefficient. | 1. Develop a Sensitive Bioanalytical Method: Use a highly sensitive instrument like a triple quadrupole mass spectrometer (LC-MS/MS) and optimize the ionization and fragmentation parameters for this compound. 2. Optimize Sample Preparation: Use a robust extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for matrix effects and variability in extraction recovery. |
Frequently Asked Questions (FAQs)
1. What is the expected oral bioavailability of this compound in common animal models?
Published data on the absolute oral bioavailability of this compound in multiple preclinical species is limited. However, it is reported to have good pharmacokinetic properties in preclinical studies.[10] For comparative purposes, the table below includes available data for this compound in mice and data for another quinoline antimalarial, AQ-13, in rats.
2. How does food affect the bioavailability of this compound?
The effect of food on this compound bioavailability has not been explicitly reported in preclinical studies. However, for many drugs, administration with food can alter bioavailability by changing gastric pH, delaying gastric emptying, and increasing splanchnic blood flow.[1][2][3][4] For lipid-soluble drugs, a high-fat meal can sometimes increase absorption.[13] Given the potential for complex absorption kinetics with this compound, it is recommended to conduct initial pharmacokinetic studies in fasted animals to establish a baseline.
3. What is the Biopharmaceutics Classification System (BCS) and how might it apply to this compound?
The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[1][14]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
The specific BCS class for this compound is not publicly available. However, as a quinoline derivative, it may exhibit properties of a BCS Class II drug (low solubility, high permeability), where the rate-limiting step to absorption is often dissolution.[1] Formulation strategies for Class II compounds typically focus on enhancing solubility.[15][16]
4. What formulation strategies can be employed to improve the consistency of this compound absorption?
For preclinical studies, ensuring a consistent and reproducible formulation is key. Simple formulations are often preferred for initial studies.
-
Aqueous Solutions: If the required dose can be dissolved in a physiologically compatible vehicle (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO or cyclodextrin), this is often the most reproducible formulation.
-
Suspensions: For less soluble compounds, a uniform suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) can be used. It is crucial to ensure the particle size is small and uniform, and that the suspension is vigorously mixed before each administration.
-
Lipid-Based Formulations: For compounds with poor aqueous solubility, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[15]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and a Comparative Quinoline Antimalarial in Animal Models
| Parameter | This compound (Mouse) | AQ-13 (Rat) - for comparison |
| Animal Model | P. berghei infected mice | Sprague-Dawley rats |
| Oral Dose | 0.3 - 1.5 mg/kg | 20 mg/kg |
| Cmax (Maximum Concentration) | Dose-dependent increase | ~150 ng/mL (blood) |
| Tmax (Time to Cmax) | Not explicitly stated | ~3-4 hours |
| AUC (Area Under the Curve) | ~10-fold increase with a 5-fold dose increase | ~3000 ng*h/mL (blood) |
| Oral Bioavailability (F%) | Not explicitly stated | ~70% |
| Reference | [17] | [18] |
Note: The data for AQ-13 is provided as a reference for a structurally related quinoline antimalarial to give an indication of pharmacokinetic properties in rats.
Experimental Protocols
Protocol for Oral Bioavailability Study in Mice
Objective: To determine the absolute oral bioavailability of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral (PO) and intravenous (IV) administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Gavage needles (e.g., 20-gauge, 1.5 inches)
-
Syringes and needles for IV injection (e.g., 27-gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12 hours) with free access to water.
-
Dose Preparation: Prepare two formulations of this compound: one for oral administration (e.g., 10 mg/kg) and one for intravenous administration (e.g., 1 mg/kg). Ensure the IV formulation is sterile-filtered.
-
Group Allocation: Randomly divide the mice into two groups: PO and IV (n=3-4 per time point).
-
Dosing:
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol for Bioanalytical Method using LC-MS/MS
Objective: To quantify this compound in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to mix.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of this compound is ideal).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from plasma components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
References
- 1. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites | MDPI [mdpi.com]
- 9. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semi-mechanistic population pharmacokinetic/pharmacodynamic modeling of a Plasmodium elongation factor 2 inhibitor this compound for prevention and cure of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 13. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Cabamiquine High-Throughput Screening Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cabamiquine in high-throughput screening (HTS) assays. The information is designed to assist in the refinement of experimental protocols and to address common challenges encountered during the screening process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antimalarial agent that functions by inhibiting protein synthesis in the Plasmodium parasite.[1][2] It specifically targets the Plasmodium falciparum translation elongation factor 2 (PfeEF2), which is essential for the parasite's protein production.[1][2]
Q2: What are the typical EC50 values for this compound against P. falciparum?
A2: this compound is a potent inhibitor of P. falciparum. The half-maximal effective concentration (EC50) is approximately 1 nM for the 3D7 strain.[3][4] However, it's important to note that a biphasic killing pattern has been observed, where an initial killing phase is followed by regrowth, a phenomenon described as adaptive resistance. This can lead to a shift in the EC50 value.[1]
Q3: How should I prepare and store this compound for HTS assays?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3][4] When preparing aqueous solutions from the DMSO stock, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3][4] It is crucial to ensure the final DMSO concentration in your assay is low (typically under 1%) to avoid solvent-induced cytotoxicity.[5]
Q4: What types of assays are suitable for high-throughput screening with this compound?
A4: Cell-based (phenotypic) assays are highly suitable for screening this compound and other antimalarials.[6][7] These assays assess the overall effect of the compound on parasite viability and proliferation. Common readouts include:
-
SYBR Green-based assays: This method relies on the intercalation of SYBR Green I dye into parasite DNA, providing a fluorescent signal proportional to parasite growth.
-
Luciferase-based viability assays: These assays utilize engineered parasite lines that express luciferase, with the luminescent signal correlating with parasite viability.[8]
-
High-content imaging: This technique allows for the automated imaging and quantification of parasite morphology and proliferation within host cells.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells (High CV%) | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure homogenous cell suspension before and during plating.- Use a validated liquid handler for consistent dispensing.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.- Visually inspect plates for any signs of compound precipitation after addition. If observed, review the final compound concentration and DMSO tolerance of the assay.[5] |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio- High data variability- Suboptimal assay conditions | - Optimize reagent concentrations (e.g., dye, substrate) and incubation times.[9]- Ensure positive and negative controls are robust and well-separated.- Review cell health and density.- Check for and mitigate sources of variability as described above. |
| High rate of false positives | - Compound autofluorescence or luminescence interference- Compound cytotoxicity to host cells (in cell-based assays)- Off-target effects | - Implement a counterscreen to identify compounds that interfere with the assay technology (e.g., a luciferase inhibition assay for a luciferase-based primary screen).[10]- Perform a cytotoxicity assay using the host cell line to distinguish between specific antimalarial activity and general toxicity.[11]- Visually inspect wells for compound color or precipitation that may interfere with optical readouts.[12] |
| Inconsistent EC50 values for this compound | - Development of adaptive resistance by the parasite- Variations in parasite synchronization- Inaccurate compound concentration | - Be aware of the potential for a biphasic dose-response curve with this compound.[1]- Ensure a consistent and high degree of parasite synchronization at the start of the assay.- Verify the concentration of your this compound stock solution. |
| Compound solubility issues | - this compound precipitation in aqueous media | - Prepare fresh dilutions from a DMSO stock for each experiment.- Consider using formulation strategies for in vivo studies, such as co-solvents (e.g., PEG300, Tween-80) or cyclodextrins, though for HTS, maintaining a low final DMSO concentration is key.[3][4] |
Experimental Protocols
Protocol 1: P. falciparum Proliferation Assay using SYBR Green I
This protocol is adapted from general antimalarial HTS procedures and optimized for this compound.
Materials:
-
P. falciparum-infected red blood cells (e.g., 3D7 strain)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Artemisinin)
-
Negative control (DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
384-well black, clear-bottom microplates
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in complete medium.
-
Using an automated liquid handler, dispense the compound dilutions into the 384-well plates. Include wells for positive and negative controls.
-
-
Parasite Seeding:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension at the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in complete medium.
-
Dispense the parasite suspension into the assay plates containing the compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well and mix thoroughly.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a microplate reader with appropriate filters for SYBR Green I (e.g., excitation ~485 nm, emission ~530 nm).
-
Protocol 2: Cytotoxicity Assay using Resazurin
This protocol is essential for counterscreening hits from the primary screen to rule out general cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2 or HEK293)
-
Cell culture medium appropriate for the chosen cell line
-
This compound stock solution (10 mM in DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution
-
384-well black, clear-bottom microplates
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the chosen human cell line.
-
Dispense the cell suspension into the 384-well plates at a pre-optimized density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Add the compound dilutions to the plates containing the cells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Add Resazurin solution to each well.
-
Incubate for 2-4 hours, protected from light. The optimal incubation time should be determined empirically.[9]
-
-
Data Acquisition:
-
Measure the fluorescence of the reduced product, resorufin, using a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
Data Presentation
Table 1: HTS Assay Quality Control Parameters
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanneg / Meanpos | > 5 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% for controls |
Table 2: Example Data Summary for a this compound HTS Campaign
| Compound ID | Primary Screen (% Inhibition) | This compound EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) | Hit Classification |
| This compound | 98% @ 10 nM | 1.2 | > 50 | > 41,667 | Validated Hit |
| Hit_001 | 95% @ 1 µM | 250 | > 50 | > 200 | Confirmed Hit |
| Hit_002 | 92% @ 1 µM | 310 | 5 | 16 | Cytotoxic |
| Hit_003 | 15% @ 1 µM | > 10,000 | > 50 | - | Inactive |
Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting logic for a low Z'-factor.
References
- 1. Towards clinically relevant dose ratios for this compound and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Back to the Future: Lessons Learned in Modern Target-based and Whole-Cell Lead Optimization of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cabamiquine's Potential: A Comparative Analysis Against Plasmodium vivax and P. ovale
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antimalarial compound Cabamiquine, focusing on its validated and potential activity against Plasmodium vivax and Plasmodium ovale, the two most common causes of relapsing malaria. This document synthesizes available preclinical data, compares its performance with existing therapeutic alternatives, and details the experimental methodologies used in key studies.
Introduction to this compound
This compound (formerly M5717/DDD107498) is a novel, first-in-class antimalarial drug candidate that acts as a potent inhibitor of parasite protein synthesis by targeting the translation elongation factor 2 (eEF2).[1][2] This mechanism of action is distinct from currently used antimalarials, suggesting a low probability of cross-resistance with existing drug classes.[2][3] this compound has demonstrated multistage activity, showing efficacy against both the asexual blood stages and the asymptomatic liver stages of Plasmodium parasites in preclinical models.[1][4]
Comparative Efficacy of this compound
The assessment of this compound's activity against P. vivax and P. ovale is ongoing, with challenges in standardized in vitro testing for these species compared to P. falciparum. However, recent ex vivo studies have provided valuable insights into its potential.
Quantitative Data Summary
A pivotal study by Dembele et al. (2025) provides the most direct evidence of this compound's activity against P. ovale. While specific IC50 values from the full study are not yet publicly available, the research indicates a significant finding: there was no noteworthy difference in the ex vivo susceptibility of P. ovale and P. falciparum field isolates to this compound.[2][3] This suggests that this compound could be as effective against P. ovale as it is against the more extensively studied P. falciparum.
Data on the direct activity of this compound against P. vivax blood stages remains limited due to the significant challenges in establishing continuous in vitro cultures for this parasite. However, its demonstrated activity against the liver stages of the rodent malaria parasite P. berghei suggests a potential for activity against the liver-stage hypnozoites of P. vivax, which are responsible for relapse.[1][4]
| Compound | Target Species | IC50 (nM) - Blood Stage | Activity Against Liver Stage (Hypnozoites) | Mechanism of Action |
| This compound | P. ovale | Comparable to P. falciparum (Specific values pending publication) | Demonstrated in P. berghei model; potential for P. vivax & P. ovale | Protein Synthesis Inhibition (eEF2) |
| P. vivax | Data not yet available | Demonstrated in P. berghei model; potential for P. vivax & P. ovale | ||
| Chloroquine | P. vivax & P. ovale | Variable (resistance reported) | Inactive | Heme Polymerization Inhibition |
| Primaquine | P. vivax & P. ovale | Weakly active | Active | Not fully elucidated; involves reactive oxygen species |
| Tafenoquine | P. vivax | Weakly active | Active | Not fully elucidated; similar to Primaquine |
| Dihydroartemisinin (DHA) | P. ovale | Active (Used in ACTs) | Limited activity | Generation of free radicals |
Experimental Protocols
The validation of this compound's activity against non-falciparum species relies on specialized ex vivo and in vitro assays due to the inability to continuously culture P. vivax and P. ovale.
Ex Vivo Schizont Maturation Assay for P. ovale
This assay is a cornerstone for assessing the susceptibility of clinical isolates of P. ovale to antimalarial compounds.
-
Sample Collection : Venous blood is collected from patients with diagnosed P. ovale malaria.
-
Leukocyte Depletion : The blood is passed through a CF11 column to remove white blood cells, which can interfere with the assay.
-
Parasite Culture : The infected red blood cells are washed and resuspended in a culture medium (e.g., RPMI-1640) supplemented with serum or AlbuMAX.
-
Drug Plate Preparation : A 96-well plate is pre-dosed with serial dilutions of this compound and comparator drugs.
-
Incubation : The parasite culture is added to the drug plate and incubated for a duration that allows for the maturation of ring-stage parasites to schizonts (typically 42-48 hours).
-
Assay Readout : Parasite growth is quantified by staining with a fluorescent dye (e.g., SYBR Green I) that binds to parasite DNA, followed by measurement using a microplate reader or flow cytometer. The 50% inhibitory concentration (IC50) is then calculated.
In Vitro Liver Stage Activity Assay (P. berghei model)
This assay provides insights into the potential of compounds to act on the liver stages of Plasmodium, including the dormant hypnozoites characteristic of P. vivax and P. ovale.
-
Cell Seeding : Human hepatocyte cells (e.g., HepG2) are seeded in a multi-well plate to form a monolayer.
-
Sporozoite Infection : The hepatocytes are infected with P. berghei sporozoites.
-
Compound Addition : this compound and control compounds are added to the infected cell cultures.
-
Incubation : The cultures are incubated for a period that allows for the development of liver-stage schizonts.
-
Quantification : The parasite load in the hepatocytes is determined using various methods, such as immunofluorescence staining of parasite proteins or RT-qPCR for parasite-specific genes.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound in the Plasmodium parasite.
Experimental Workflow: Ex Vivo Schizont Maturation Assay
Caption: Workflow for the ex vivo schizont maturation assay.
Conclusion
This compound represents a promising new antimalarial candidate with a novel mechanism of action and multistage activity. Preliminary data indicating its efficacy against P. ovale is comparable to that against P. falciparum is a significant development. While further studies are needed to quantify its activity against P. vivax blood stages, its demonstrated effect on the liver stages in a preclinical model suggests it could be a valuable tool in the fight against relapsing malaria. The lack of cross-resistance with existing drugs further enhances its potential as a future treatment option, both in monotherapy and in combination regimens. Continued research and clinical trials will be crucial to fully elucidate this compound's role in the treatment and prevention of malaria caused by all major Plasmodium species.
References
Unveiling the Combined Power of Cabamiquine: A Comparative Guide to Synergistic and Additive Effects in Antimalarial Therapy
For Immediate Release
DATELINE – In the relentless fight against malaria, a disease that claimed an estimated 608,000 lives in 2022, the development of novel combination therapies is paramount to overcoming the growing threat of drug resistance.[1] This guide provides a comprehensive analysis of the synergistic and additive effects of Cabamiquine, a promising antimalarial candidate, when used in combination with other therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodological approaches, and visualizes the underlying mechanisms of action.
This compound, also known as M5717 or DDD107498, is a novel, long-acting antimalarial compound that targets the parasite's protein synthesis machinery.[1][2] Specifically, it inhibits the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an enzyme crucial for the parasite's survival.[2][3] Its multistage activity against both liver and blood stages of Plasmodium infection makes it a strong candidate for combination therapies aimed at achieving a radical cure and preventing transmission.[1][4]
Quantitative Analysis of this compound Combination Therapies
The efficacy of this compound in combination with other antimalarials has been evaluated in preclinical studies. The following tables summarize the key quantitative data from these investigations, providing a clear comparison of the observed interactions.
Table 1: In Vitro Efficacy of this compound in Combination with Ganaplacide against P. berghei Liver Stages
| Compound | EC50 (Monotherapy) | Interaction Profile | Key Findings |
| This compound | 3.58 nM | Additive | No synergistic or antagonistic interaction was quantifiable. The combination did not interfere with the respective modes of action of each drug.[1] |
| Ganaplacide | 371 nM | Additive | The combination was fully effective in preventing the appearance of blood-stage parasites under specific plasma concentration ratios.[1][5] |
Table 2: In Vivo Efficacy of this compound in Combination with Ganaplacide against P. berghei Liver Stages
| This compound Dose (mg/kg) | Outcome (Monotherapy) | Outcome (in Combination with Ganaplacide) |
| 0.3 | Not fully curative; liver infection quantifiable and blood-stage parasites detected.[1] | Effective in preventing the appearance of blood-stage parasites when specific plasma concentration ratios are met.[1][5] |
| 0.6 | Not fully curative; one mouse developed blood-stage parasitemia despite no detectable liver infection.[1] | N/A |
| 1.5 | N/A | N/A |
Table 3: In Vitro Efficacy of this compound in Combination with Pyronaridine against P. falciparum Field Isolates
| Combination | Interaction Profile | Key Findings |
| This compound + Pyronaridine | Additive-Synergy | The combination of a single 330 mg dose of this compound and 360 mg of pyronaridine resulted in over 90% parasite killing in most simulated patients.[6][7] |
Experimental Protocols
The following section details the methodologies employed in the key studies cited in this guide.
In Vitro Drug Interaction Study: this compound and Ganaplacide
-
Cell and Parasite Culture: A 3D infection platform utilizing human hepatic cell lines was used to sustain the invasion and development of rodent P. berghei parasites.[1]
-
Drug Susceptibility Assay: A checkerboard analysis was performed to assess the pharmacodynamic parameters of the drug combination.[1]
-
Data Analysis: Parasite killing kinetics were analyzed using a nonlinear mixed-effects model in NONMEM software, assuming Bliss Independence as the additivity criterion.[1] Isobologram analysis was also conducted to visualize the drug interaction.[1]
In Vivo Efficacy Study: this compound and Ganaplacide
-
Animal Model: Mice were infected with P. berghei liver stage parasites.[1]
-
Drug Administration: Single oral doses of this compound (0.3, 0.6, or 1.5 mg/kg) were administered as monotherapy and in combination with ganaplacide.[1]
-
Efficacy Assessment: The primary endpoint was the prevention of the appearance of blood-stage parasites.[1] Pharmacokinetic parameters (Cmax and AUC0-24) were also determined.[1]
Ex Vivo Drug Interaction Study: this compound and Pyronaridine
-
Parasite Isolates: Immediate ex vivo P. falciparum field isolates were used to evaluate the drug effects.[6][7]
-
Drug Susceptibility Assay: The efficacy of this compound and pyronaridine as standalone treatments and in combination was assessed.[6]
-
Data Analysis: A pharmacometrics model of parasite growth and killing was used to generate an interaction map and simulate meaningful clinical dose ratios.[6][7]
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and its combination partners, as well as a typical experimental workflow for assessing drug interactions.
Caption: Mechanisms of action for this compound and its combination partners.
Caption: Experimental workflow for assessing drug interactions.
Conclusion
The available data suggests that this compound in combination with other antimalarials, such as ganaplacide and pyronaridine, demonstrates at least an additive effect, with some indications of potential synergy. The combination of this compound and ganaplacide has shown to be effective against the liver stages of Plasmodium, a critical step towards achieving a radical cure and preventing relapse.[1] Furthermore, the combination with pyronaridine shows promise for potent parasite killing against field isolates of P. falciparum.[6]
These findings underscore the potential of this compound as a cornerstone of future antimalarial combination therapies. Further clinical investigations are warranted to fully elucidate the synergistic potential and clinical benefits of these combinations in the fight against malaria. The absence of cross-resistance with existing antimalarials further strengthens the case for its inclusion in combination regimens to delay the emergence of drug resistance.[8][9]
References
- 1. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. researchgate.net [researchgate.net]
Comparative Study of Cabamiquine's Post-Treatment Prophylactic Effect Against Standard Antimalarial Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the post-treatment prophylactic effect of the novel antimalarial candidate, Cabamiquine, with established prophylactic agents. This analysis is supported by experimental data, detailed methodologies, and visualizations of the mechanisms of action.
Executive Summary
This compound, a novel antimalarial agent, has demonstrated a potent, dose-dependent causal prophylactic effect against Plasmodium falciparum. Clinical trial data indicates that a single oral dose of 100 mg or higher provides 100% protection against parasitemia. This positions this compound as a promising candidate for a single-dose monthly prophylactic regimen, a potential significant advancement over existing daily or weekly treatment schedules. This guide compares the prophylactic efficacy, mechanism of action, and safety profile of this compound with standard-of-care antimalarials: Atovaquone-Proguanil, Doxycycline, Mefloquine, and Sulfadoxine-Pyrimethamine.
Comparative Efficacy and Dosing Regimens
The following table summarizes the prophylactic efficacy and dosing regimens of this compound and its comparators. It is important to note that the data for this compound is derived from a controlled human malaria infection (CHMI) model, while the data for the other agents are from various clinical trials and field studies.
| Drug | Prophylactic Efficacy | Dosing Regimen for Prophylaxis |
| This compound | - 67% protection at 60 mg (single dose)[1] - 83% protection at 80 mg (single dose)[1] - 100% protection at ≥100 mg (single dose)[1][2] | Single oral dose |
| Atovaquone-Proguanil | 95-100% | Daily |
| Doxycycline | 92-96% against P. falciparum[3] | Daily |
| Mefloquine | High, but resistance is an issue in some regions. | Weekly |
| Sulfadoxine-Pyrimethamine | Variable, significant resistance reported. Primarily used for intermittent preventive treatment in pregnancy (IPTp).[4][5] | Intermittent (e.g., monthly for IPTp) |
Mechanisms of Action
The distinct mechanisms by which these antimalarial agents inhibit the parasite lifecycle are crucial for understanding their efficacy and potential for resistance development.
This compound
This compound targets the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential component of the parasite's protein synthesis machinery. By inhibiting PfeEF2, this compound effectively halts the elongation step of protein synthesis, leading to parasite death.
Caption: Mechanism of action of this compound.
Atovaquone-Proguanil
This combination therapy targets two separate pathways in the parasite. Atovaquone inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. Proguanil is a prodrug that is metabolized to cycloguanil, which inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids.
Caption: Mechanism of action of Atovaquone-Proguanil.
Doxycycline
Doxycycline is a tetracycline antibiotic that targets the 70S ribosome within the parasite's apicoplast, a unique and essential organelle. By inhibiting protein synthesis in the apicoplast, doxycycline disrupts vital metabolic pathways, leading to a "delayed death" effect in the subsequent parasite generation.[3][6]
Caption: Mechanism of action of Doxycycline.
Mefloquine
The precise mechanism of action of mefloquine is not fully elucidated, but it is known to be a blood schizonticide. Evidence suggests that it inhibits protein synthesis by targeting the parasite's 80S ribosome.[7][8] It may also interfere with the parasite's ability to polymerize heme into hemozoin.
Caption: Proposed mechanism of action of Mefloquine.
Sulfadoxine-Pyrimethamine
This combination drug targets the parasite's folate biosynthesis pathway at two distinct points. Sulfadoxine inhibits dihydropteroate synthase, while pyrimethamine inhibits dihydrofolate reductase. This sequential blockade disrupts the synthesis of essential precursors for DNA and RNA synthesis.[5]
Caption: Mechanism of action of Sulfadoxine-Pyrimethamine.
Experimental Protocols
The following section details the methodology of the key clinical trial that established the post-treatment prophylactic effect of this compound.
This compound: Phase 1b Controlled Human Malaria Infection (CHMI) Trial (NCT04250363)
This was a randomized, double-blind, placebo-controlled, dose-finding study to evaluate the causal chemoprophylactic activity of single oral doses of this compound.
-
Study Population: Healthy, malaria-naive adults aged 18-45 years.
-
Challenge Agent: Direct venous inoculation of 3,200 aseptic, purified, cryopreserved P. falciparum sporozoites (PfSPZ Challenge).[9]
-
Intervention: Single oral doses of this compound (30 mg, 60 mg, 80 mg, 100 mg, or 200 mg) or placebo administered either 2 hours (early liver stage) or 96 hours (late liver stage) after sporozoite inoculation.[9]
-
Primary Endpoint: The number of participants who developed parasitemia, as detected by thick blood smear microscopy, within 28 days of the challenge.
-
Key Findings: A dose-dependent prophylactic effect was observed, with 100% protection achieved at single doses of 100 mg and 200 mg.[1][2]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cdc.gov [cdc.gov]
- 4. globalhealthlearning.org [globalhealthlearning.org]
- 5. SULFADOXINE/PYRIMETHAMINE = SP oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. Mefloquine - Wikipedia [en.wikipedia.org]
- 7. Side effects of mefloquine prophylaxis for malaria: an independent randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Cabamiquine's Target Engagement in Plasmodium Parasites: A Comparative Guide
An In-depth Analysis of Cabamiquine's Mechanism of Action and Validation of its Molecular Target, Plasmodium falciparum eukaryotic Elongation Factor 2 (PfeEF2)
This guide provides a comprehensive comparison of this compound's performance with other antimalarial alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.
Executive Summary
This compound is a novel antimalarial candidate that demonstrates potent, multi-stage activity against Plasmodium parasites, including the clinically significant P. falciparum, P. ovale, and P. malariae.[1][2] Its primary molecular target has been validated as the Plasmodium falciparum eukaryotic Elongation Factor 2 (PfeEF2), a crucial enzyme in the parasite's protein synthesis machinery.[3] By inhibiting PfeEF2, this compound effectively halts protein translation, leading to parasite death. This unique mechanism of action makes it a promising candidate for overcoming existing drug resistance. This guide details the experimental validation of PfeEF2 as this compound's target, presents comparative efficacy data, and outlines the key experimental protocols used in these validation studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant P. falciparum Strains
| P. falciparum Strain | Genotype (PfeEF2) | EC50 (nM) | Level of Resistance | Reference |
| 3D7 | Wild-Type | 0.28 | - | [4] |
| 7G8 | Wild-Type | 0.24 | - | [4] |
| Dd2 | Wild-Type | 0.19 | - | [4] |
| EEF192 | Wild-Type | 0.64 | - | [4] |
| EEF209 | Wild-Type | 0.41 | - | [4] |
| 3D7 Mutant | Y186C | >100 | High | [1] |
| 3D7 Mutant | L755F | >100 | High | [1] |
| 3D7 Mutant | E134V | >10 | Medium | [1] |
| Field Isolate Mutant | Y186C | >100 | High | [1] |
| Field Isolate Mutant | L755F | >100 | High | [1] |
| Field Isolate Mutant | E134V | >10 | Medium | [1] |
Table 2: Comparative Efficacy of this compound Against Different Plasmodium Species
| Plasmodium Species | Median IC50 (nM) | Comparison with Dihydroartemisinin (DHA) | Reference |
| P. falciparum | 1.510 | - | [1] |
| P. ovale | Not significantly different from P. falciparum | P. ovale showed decreased susceptibility to DHA compared to P. falciparum (p = 0.0371) | [1][5] |
| P. malariae | 3.915 (less susceptible than P. falciparum, p = 0.001) | No significant difference in susceptibility to DHA compared to P. falciparum | [1][5] |
Table 3: Combination Therapy with this compound
| Combination | Target Organism/Stage | Key Finding | Reference |
| This compound + Pyronaridine | P. falciparum (blood stage) | Pyronaridine suppresses the emergence of this compound-resistant mutants. A single dose of 330 mg this compound and 360 mg pyronaridine provides over 90% parasite killing. | [6] |
| This compound + Ganaplacide | P. berghei (liver stage) | The combination is fully effective in preventing the appearance of blood-stage parasites. | [7] |
Experimental Protocols
In Vitro Susceptibility (IC50/EC50) Determination
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against various Plasmodium strains is determined using a standardized protocol.[8][9]
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II or human serum. Cultures are maintained in a controlled environment with 5% CO2, 5% O2, and 90% N2 at 37°C.[10][11]
-
Drug Dilution: this compound is serially diluted in culture medium and added to 96-well plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit. The plates are incubated for 72 hours.[8]
-
Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: This method measures the proliferation of parasites by quantifying their DNA content.[8]
-
[³H]-hypoxanthine incorporation assay: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite DNA.[3][10]
-
DAPI staining: This fluorescent dye binds to DNA and allows for the quantification of parasite nuclei.[11]
-
-
Data Analysis: The IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]
In Vitro Selection of this compound-Resistant Parasites
The selection of this compound-resistant P. falciparum lines is a crucial step in validating the drug's target and understanding resistance mechanisms.[6][12]
-
Drug Pressure: A culture of wild-type P. falciparum is exposed to a constant, high concentration of this compound (typically 5-15 times the EC50).[1]
-
Monitoring: The parasite culture is monitored for recrudescence, which indicates the emergence of resistant parasites.
-
Cloning: Once resistant parasites are established, they are cloned by limiting dilution to obtain a homogenous population.
-
Phenotypic Characterization: The level of resistance is quantified by determining the EC50 of the resistant line and comparing it to the parental wild-type strain.
-
Genotypic Characterization: The PfeEF2 gene of the resistant clones is sequenced to identify mutations that may be responsible for the resistance phenotype.[2]
Molecular Docking of this compound and PfeEF2
Molecular docking simulations are used to predict the binding mode of this compound to its target protein, PfeEF2, and to understand the structural basis of its inhibitory activity and the impact of resistance mutations.[13][14][15][16][17]
-
Protein Structure Preparation: A 3D model of PfeEF2 is generated using homology modeling, based on the crystal structure of a related eukaryotic elongation factor 2.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized.
-
Docking Simulation: Docking software (e.g., AutoDock, Glide) is used to predict the binding poses of this compound within the active site of PfeEF2. The program explores various conformations of the ligand and scores them based on their predicted binding affinity.
-
Binding Site Analysis: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of PfeEF2.
-
Analysis of Resistance Mutations: The impact of known resistance mutations on this compound binding is investigated by introducing these mutations into the PfeEF2 model and re-running the docking simulations. This helps to explain the molecular mechanism of resistance.
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting protein synthesis in Plasmodium parasites.
Caption: Workflow for the validation of PfeEF2 as the molecular target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Propensity of selecting mutant parasites for the antimalarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-stage active antimalarial, this compound, inhibits multiple real-world Plasmodium species with no cross resistance with existing treatments | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Interaction Studies of this compound:Ganaplacide Combination against Hepatic Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7.7. Antimalarial Assay (IC50 Determination) [bio-protocol.org]
- 9. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic and molecular docking studies to design antimalarial compounds targeting Actin I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking Analysis of Pyrimethamine Derivatives with Plasmodium falciparum Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cabamiquine
This document provides immediate and essential safety, handling, and disposal information for Cabamiquine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and maintain compound integrity.
Hazard Identification and Safety Precautions
This compound requires careful handling due to its potential health hazards. The following table summarizes its classification under the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[1]
-
Response: In case of exposure, follow the first aid measures outlined in Section 3.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade nitrile or neoprene gloves.[2][3] | Protects against skin irritation and absorption. Double-gloving is recommended for handling hazardous drugs.[3] |
| Body Protection | A disposable, long-sleeved, impervious gown.[2][3] | Prevents skin contact with the compound. |
| Eye and Face Protection | Safety goggles and a face shield.[2] | Protects against splashes and aerosol inhalation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified fume hood or biological safety cabinet to avoid respiratory tract irritation.[1][4] | Prevents inhalation of the powdered compound. |
First Aid Measures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| If Inhaled | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Handling and Storage
Safe Handling:
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure adequate ventilation.[1]
-
An accessible safety shower and eye wash station must be available.[1]
Storage:
-
For long-term storage, keep this compound at -80°C for up to 6 months.[5]
-
For short-term storage, it can be kept at -20°C for up to 1 month.[5]
-
Protect from light.[5]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local environmental regulations. It is strongly recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols: Solution Preparation
The following protocols can be used to prepare this compound solutions.[5] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.40 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.40 mM) | ||
| 3 | 10% DMSO | 90% Corn Oil | ≥ 2.5 mg/mL (5.40 mM) |
Quantitative Data
In Vitro Activity: [5]
| Target | Metric | Value |
| P. falciparum 3D7 | EC50 | 1.0 nM |
| P. falciparum 3D7 | EC90 | 2.4 nM |
| P. falciparum 3D7 | EC99 | 5.9 nM |
| WT-PfeEF2 | EC50 | 2 nM |
Pharmacokinetic Parameters in Mice (3 mg/kg, p.o.): [5]
| Parameter | Value |
| Cmax | 80 ng/mL |
| Tmax | 4 h |
| AUC | 200542 ng·min/mL |
| Bioavailability (F%) | 84% |
Diagrams
Caption: Mechanism of action of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
